Selonsertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDLAAKOYYGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448428-04-3 | |
| Record name | Selonsertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selonsertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELONSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Selonsertib's Mechanism of Action in Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selonsertib is a selective, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. In the context of liver fibrosis, ASK1 is activated by oxidative stress, leading to a downstream cascade that promotes inflammation, hepatocyte apoptosis, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. By inhibiting ASK1, this compound aims to disrupt these profibrotic processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: ASK1 Inhibition
This compound's primary mechanism of action is the competitive inhibition of the catalytic domain of ASK1, preventing its phosphorylation and subsequent activation.[1] This targeted inhibition blocks the downstream phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key mediators in the MAPK pathway that are heavily implicated in the pathogenesis of liver fibrosis.[2][3] The interruption of this signaling cascade leads to several anti-fibrotic effects, as demonstrated in preclinical models.[1][2]
Downstream Effects of ASK1 Inhibition
-
Suppression of Hepatic Stellate Cell (HSC) Activation and Proliferation: Activated HSCs are the central drivers of liver fibrosis. This compound has been shown to strongly suppress the growth and proliferation of HSCs.[2][3]
-
Induction of HSC Apoptosis: By promoting programmed cell death of activated HSCs, this compound helps to reduce the population of collagen-secreting cells.[2][3]
-
Reduction of Extracellular Matrix (ECM) Deposition: this compound treatment leads to a decrease in the expression and deposition of key ECM components, including α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[2][3]
Preclinical Evidence
In vitro and in vivo preclinical studies have provided a foundational understanding of this compound's anti-fibrotic potential.
In Vitro Studies in Hepatic Stellate Cells
Studies utilizing hepatic stellate cell lines, such as HSC-T6 and LX-2, have demonstrated the direct effects of this compound on these critical profibrotic cells.
Table 1: In Vitro Effects of this compound on Hepatic Stellate Cells
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Proliferation | HSC-T6, LX-2 | This compound | Dose-dependent decrease | [2] |
| Apoptosis | HSC-T6, LX-2 | This compound | Increased Annexin V and TUNEL-positive cells | [2] |
| Protein Expression | HSC-T6, LX-2 | This compound | Decreased p-p38 and p-JNK | [2] |
| Protein Expression | HSC-T6, LX-2 | This compound | Decreased α-SMA, Fibronectin, Collagen Type I | [2] |
In Vivo Studies in Animal Models of Liver Fibrosis
The efficacy of this compound has been evaluated in a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis.
Table 2: In Vivo Effects of this compound in a Rat Model of Liver Fibrosis
| Parameter | Animal Model | Treatment | Result | Reference |
| Liver Fibrosis | DMN-induced rats | This compound (50 mg/kg) | Significant alleviation of fibrosis | [1][2] |
| Collagen Deposition | DMN-induced rats | This compound | Reduced collagen deposition | [1][2] |
| Protein Expression | DMN-induced rats | This compound | Reduced α-SMA, Fibronectin, Collagen Type I | [1][2] |
| Body and Liver Weight | DMN-induced rats | This compound (50 mg/kg) | Decreased the loss of body and liver weight by 20-30% | [1] |
Clinical Trials in Nonalcoholic Steatohepatitis (NASH)
This compound has been investigated in clinical trials for the treatment of liver fibrosis in patients with NASH.
Phase 2 Clinical Trial
A Phase 2, open-label trial evaluated the efficacy and safety of this compound in patients with NASH and stage 2 or 3 liver fibrosis.[4]
Table 3: Key Efficacy Endpoints from the Phase 2 Trial of this compound in NASH (24 Weeks)
| Endpoint | This compound 18 mg (n=30) | This compound 6 mg (n=27) | Simtuzumab Alone (n=10) | Reference |
| ≥1-Stage Fibrosis Improvement | 43% (95% CI, 26-63) | 30% (95% CI, 14-50) | 20% (95% CI, 3-56) | [4] |
| Progression to Cirrhosis | 3% (95% CI, 0-17) | 7% (95% CI, 1-24) | 20% (95% CI, 3-56) | [4] |
Improvement in fibrosis was associated with reductions in liver stiffness as measured by magnetic resonance elastography (MRE) and improvements in serum biomarkers of apoptosis and necrosis.[4]
Phase 3 Clinical Trials
The subsequent Phase 3 STELLAR-3 (bridging fibrosis, F3) and STELLAR-4 (compensated cirrhosis, F4) trials did not meet their primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH after 48 weeks of treatment.[5][6] In the STELLAR-4 trial, 14.4% of patients treated with this compound 18 mg and 12.5% of patients treated with this compound 6 mg achieved the primary endpoint, compared to 12.8% of patients in the placebo group.[5]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Lines: HSC-T6 and LX-2 cells.
-
Seeding: Cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound.
-
Incubation: Cells are incubated for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan product is dissolved in dimethyl sulfoxide (DMSO).
-
Measurement: Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
In Vitro Apoptosis Assay (Annexin V Staining)
-
Cell Lines: HSC-T6 and LX-2 cells.
-
Treatment: Cells are treated with this compound for 48 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model
-
Animals: Male Sprague-Dawley rats.
-
Induction of Fibrosis: DMN is administered intraperitoneally (10 mg/kg) three times a week for three weeks to induce liver fibrosis.
-
Treatment: this compound (e.g., 50 mg/kg) is administered orally.
-
Histological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Picro-Sirius Red to assess liver architecture and collagen deposition, respectively.
-
Protein Expression Analysis: Liver tissue lysates are used for Western blotting to determine the expression levels of key proteins such as α-SMA, collagen type I, p-ASK1, p-p38, and p-JNK.
Western Blotting
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits ASK1, blocking downstream signaling to reduce liver fibrosis.
Caption: Workflow for preclinical evaluation of this compound in liver fibrosis.
References
- 1. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 5. inha.elsevierpure.com [inha.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Selonsertib: A Technical Analysis of a Selective ASK1 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Apoptosis signal-regulating kinase 1 (ASK1), a key mediator of cellular stress responses, has emerged as a significant therapeutic target in a variety of diseases characterized by inflammation, apoptosis, and fibrosis. Selonsertib (GS-4997), a first-in-class, selective, small-molecule inhibitor of ASK1, was developed to mitigate these pathological processes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the underlying ASK1 signaling pathway, and a thorough review of its preclinical and clinical development. We present quantitative data in structured tables, detail key experimental protocols, and utilize visualizations to elucidate complex pathways and workflows, offering a critical resource for professionals in the field.
The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Disease
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that plays a central role in cellular responses to a range of stressors, including oxidative stress (reactive oxygen species), endoplasmic reticulum stress, and pro-inflammatory cytokines like TNF-α.[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state through binding with the reduced form of thioredoxin (Trx).[2] Upon exposure to pathological stress, Trx dissociates, leading to ASK1 activation.
Activated ASK1 triggers downstream signaling cascades, primarily through the phosphorylation and activation of mitogen-activated protein kinase kinases (MKKs), specifically MKK4/7 and MKK3/6.[2] These, in turn, activate c-Jun N-terminal kinase (JNK) and p38 MAPKs, respectively.[2][3] The sustained activation of these pathways is implicated in the pathophysiology of numerous diseases by promoting inflammation, apoptosis, and fibrosis.[2][4][5] This central role makes ASK1 a compelling target for therapeutic intervention, as its inhibition could potentially disrupt these disease processes upstream.[1]
This compound: Mechanism of Action
This compound (GS-4997) is a potent, selective, and orally bioavailable small-molecule inhibitor of ASK1.[4][6] Its primary mechanism of action is the competitive binding at the ATP-binding site within the catalytic kinase domain of ASK1.[1][4] This ATP-competitive inhibition prevents the autophosphorylation and subsequent activation of ASK1, thereby blocking the downstream phosphorylation of MKKs, JNK, and p38 MAPK.[4] By halting the propagation of this stress-activated signaling cascade, this compound effectively down-regulates the expression of genes involved in inflammation and fibrosis and suppresses excessive apoptosis.[7][4]
Preclinical Evidence
The therapeutic potential of this compound was first established in various preclinical models of inflammation and fibrosis.
In Vitro Studies: In studies using hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, this compound demonstrated significant anti-fibrotic effects. It strongly suppressed the proliferation of HSCs and induced their apoptosis.[7][8] Furthermore, this compound treatment led to a reduction in the expression of key extracellular matrix components and profibrotic factors, including α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.[7][8] These effects were directly linked to the inhibition of the ASK1/MAPK pathway, as evidenced by decreased phosphorylation of p38 and JNK in the treated cells.[7][8]
In Vivo Studies: In a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis, treatment with this compound significantly alleviated the fibrotic burden.[7] The therapeutic effect was characterized by reduced collagen deposition and decreased expression of α-SMA, fibronectin, and collagen type I in the liver tissue.[7] Similarly, in a bleomycin-induced mouse model of pulmonary fibrosis, both genetic deletion of ASK1 and pharmacological inhibition with this compound attenuated the development of fibrosis.[9] this compound treatment reduced the activation of ASK1, p38, and ERK1/2, leading to improved histological parameters.[9]
| Preclinical Study Type | Model | Key Findings | Reference |
| In Vitro | Hepatic Stellate Cells (HSC-T6, LX-2) | Suppressed HSC growth and proliferation; Induced HSC apoptosis; Reduced expression of α-SMA, fibronectin, collagen type I; Inhibited p-p38 and p-JNK. | [7][8] |
| In Vivo | Dimethylnitrosamine (DMN)-induced liver fibrosis (Rats) | Significantly alleviated liver fibrosis; Reduced collagen deposition and expression of α-SMA, fibronectin, collagen I. | [7][8] |
| In Vivo | Bleomycin-induced pulmonary fibrosis (Mice) | Reduced fibrosis development with improved histological and functional parameters; Reduced activation of ASK1, p38, and ERK1/2. | [9] |
| In Vivo | Diabetic Kidney Disease (db/db eNOS-/- mice) | An ASK1 inhibitor (GS-444217) improved GFR decline and albuminuria, and reduced inflammation and fibrosis. | [2][10] |
Clinical Development of this compound
Pharmacokinetics and Pharmacodynamics
A Phase I first-in-human study was conducted in healthy subjects to evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound.[11][12]
Pharmacokinetics: this compound was rapidly absorbed and exhibited a dose-proportional pharmacokinetic profile for both the parent drug and its inactive metabolite.[11][12] The drug's profile was deemed suitable for once-daily oral dosing, and its absorption was not affected by food. Renal excretion was identified as a minor elimination pathway.[11]
Pharmacodynamics: An ex vivo pharmacodynamic assessment in human whole blood determined the half-maximal effective concentration (EC50) of this compound to be 56 ng/mL.[11][12] This indicated that pharmacologically relevant drug exposures were achieved within the dose ranges evaluated in clinical trials.[11]
| PK/PD Parameter | Value / Observation | Reference |
| Dosing | Orally, once-daily | [11] |
| Absorption | Rapid, dose-proportional PK | [11][12] |
| Food Effect | No significant food effect on PK | [11][12] |
| Elimination | Renal excretion is a minor pathway | [11] |
| EC50 (in human whole blood) | 56 ng/mL | [11][12] |
Clinical Efficacy in Nonalcoholic Steatohepatitis (NASH)
This compound's clinical development primarily focused on its potential as a treatment for nonalcoholic steatohepatitis (NASH), a severe form of fatty liver disease that can progress to fibrosis and cirrhosis.
Phase 2 Trial: A multicenter, open-label Phase 2 trial evaluated this compound in 72 patients with NASH and stage F2-F3 (moderate to advanced) liver fibrosis.[13][14] After 24 weeks of treatment, a notable proportion of patients treated with this compound showed an improvement in fibrosis.[13] These promising results, particularly the anti-fibrotic activity, provided the rationale for advancing this compound into larger Phase 3 studies.[15][16]
| Phase 2 Efficacy Endpoint (24 Weeks) | This compound 18 mg | This compound 6 mg | Control (Simtuzumab alone) | Reference |
| Patients with ≥1-stage fibrosis improvement | 43% (13/30) | 30% (8/27) | 20% (2/10) | [13][14] |
| Patients with progression to cirrhosis (F4) | 3% (1/30) | 7% (2/27) | 20% (2/10) | [14] |
Phase 3 STELLAR Trials: Two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 and STELLAR-4, were conducted to confirm the efficacy of this compound.[17]
-
STELLAR-3 enrolled patients with NASH and bridging fibrosis (F3).[17][18]
-
STELLAR-4 enrolled patients with NASH and compensated cirrhosis (F4).[17][19]
The primary endpoint for both trials was the proportion of patients achieving at least a 1-stage improvement in fibrosis without worsening of NASH after 48 weeks of treatment.[10][17]
Unfortunately, neither trial met its primary endpoint.[17][20] In both studies, this compound monotherapy did not demonstrate a statistically significant anti-fibrotic effect compared to placebo.[10][17][19] Despite the lack of clinical efficacy, a pharmacodynamic effect was observed, with dose-dependent reductions in hepatic phospho-p38 expression, confirming target engagement in the liver.[10][17] The rates of adverse events were similar across the this compound and placebo groups.[17]
| Phase 3 Primary Endpoint Results (at 48 Weeks) | This compound 18 mg | This compound 6 mg | Placebo | Reference |
| STELLAR-3 (F3 Fibrosis) | 10% (31/322) (p=0.49 vs placebo) | 12% (39/321) (p=0.93 vs placebo) | 13% (21/159) | [10][17][20] |
| STELLAR-4 (F4 Cirrhosis) | 14.4% (51/354) (p=0.56 vs placebo) | 13% (45/351) (p=0.93 vs placebo) | 12.8% (22/172) | [10][17][19][20] |
Key Experimental Protocols
Protocol: In Vitro ASK1 Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound like this compound against the ASK1 enzyme, often using a luminescence-based assay that measures ADP production.
-
Reagents & Buffers: Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), purified recombinant ASK1 enzyme, a suitable substrate (e.g., recombinant GST-MKK4 or a generic peptide), and ATP.[21][22]
-
Compound Preparation: Serially dilute the test inhibitor (this compound) in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In a multi-well plate (e.g., 384-well), add the inhibitor solution, followed by the ASK1 enzyme. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.
-
ADP Detection (e.g., ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]
-
Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light. Incubate for 30 minutes.[21]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ASK1 kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Assessment of Liver Fibrosis in Clinical Trials
The assessment of liver fibrosis in the this compound NASH trials involved both the gold standard liver biopsy and non-invasive tests (NITs).
-
Liver Biopsy (Gold Standard):
-
Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample.
-
Histological Staging: The tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome to visualize collagen). A pathologist, blinded to the treatment allocation, evaluates the sample according to the NASH Clinical Research Network (CRN) fibrosis staging system.[17][23]
-
Stage F0: No fibrosis.
-
Stage F1: Perisinusoidal or periportal fibrosis.
-
Stage F2: Perisinusoidal and periportal/portal fibrosis.
-
Stage F3: Bridging fibrosis.
-
Stage F4: Cirrhosis.
-
-
Endpoint Assessment: Paired biopsies are taken at baseline and at the end of treatment (e.g., week 48) to assess changes in fibrosis stage.[17]
-
-
Non-Invasive Tests (NITs):
-
Magnetic Resonance Elastography (MRE): This MRI-based technique measures the stiffness of the liver tissue.[16][23] A driver is placed on the patient's abdomen to generate shear waves through the liver. The speed of these waves is measured by the MRI scanner and used to calculate a quantitative stiffness value (in kPa), which correlates with the degree of fibrosis.[23]
-
MRI-Proton Density Fat Fraction (MRI-PDFF): This imaging technique quantifies the amount of fat (steatosis) in the liver. It provides a percentage value of the fat fraction, which is used to assess the severity of steatosis, a key component of NASH.[16]
-
Serum Biomarkers: Blood tests measuring markers of liver injury and fibrosis (e.g., APRI, FIB-4 index, ELF test) are also used to monitor disease activity.[24]
-
Conclusion and Future Directions
This compound is a well-characterized, selective inhibitor of ASK1 that effectively engages its target in humans. While it demonstrated promising anti-fibrotic activity in a range of preclinical models and early-phase clinical trials, it ultimately failed to meet its primary efficacy endpoints as a monotherapy in two large Phase 3 studies for patients with advanced fibrosis due to NASH.[17]
The discrepancy between the promising preclinical data and the disappointing Phase 3 results underscores the complexity of NASH pathophysiology and the challenges of translating findings from animal models to human disease.[15] The failure of this compound monotherapy may suggest that targeting a single downstream pathway in advanced fibrosis is insufficient to reverse the disease process.[10] Future strategies in NASH and other fibrotic diseases may require combination therapies that target multiple pathways simultaneously, potentially including ASK1 inhibition alongside agents that address metabolic dysregulation or other profibrotic mechanisms. The data from the this compound clinical program, though negative, provide valuable insights into the natural history of advanced NASH and will continue to inform the design of future trials in the field.[17]
References
- 1. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
- 8. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASK1 Regulates Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, Safety, and Tolerability of this compound, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharmadive.com [biopharmadive.com]
- 19. Gilead Announces Topline Data From Phase 3 STELLAR 4 Study of this compound in Compensated Cirrhosis F4 Due to Nonalcoholic Steatohepatitis NASH [gilead.com]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. promega.es [promega.es]
- 22. researchgate.net [researchgate.net]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. Noninvasive Methods for Assessing Liver Fibrosis and Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
The ASK1 Signaling Axis: A Technical Guide to the Downstream Molecular Targets of Selonsertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selonsertib (formerly GS-4997) is a first-in-class, orally bioavailable, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator within the mitogen-activated protein kinase (MAPK) pathway.[3][4] This kinase is activated by a variety of cellular stressors, including oxidative stress (reactive oxygen species), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[3][4][5] Upon activation, ASK1 triggers a downstream signaling cascade that plays a pivotal role in mediating cellular responses such as inflammation, apoptosis, and fibrosis.[2][6][7] Due to its central role in these pathological processes, ASK1 emerged as a promising therapeutic target for a range of conditions, including nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and cardiovascular diseases.[3][4]
This technical guide provides an in-depth overview of the molecular targets of this compound downstream of ASK1, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.
The ASK1 Signaling Pathway
Under homeostatic conditions, ASK1 is kept in an inactive state through binding with reduced thioredoxin (Trx).[4][5] In the presence of oxidative stress, Trx becomes oxidized and dissociates from ASK1, leading to ASK1's autophosphorylation and subsequent activation.[5] Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MKKs), specifically MKK3/6 and MKK4/7.[3][5][8]
-
MKK3/MKK6 Axis: These kinases, once activated by ASK1, go on to phosphorylate and activate p38 MAPK.
-
MKK4/MKK7 Axis: These kinases are responsible for the phosphorylation and activation of c-Jun N-terminal Kinase (JNK).[3][8]
The activation of the p38 and JNK pathways culminates in the transcription of genes involved in inflammation, apoptosis, and the production of extracellular matrix (ECM) proteins, which are hallmarks of fibrosis.[1][2][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 - Wikipedia [en.wikipedia.org]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
The Rise and Fall of Selonsertib (GS-4997): A Technical Deep Dive into an ASK1 Inhibitor for NASH
Foster City, CA - Selonsertib (GS-4997), a once-promising oral, selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), represents a pivotal case study in the complex landscape of drug development for nonalcoholic steatohepatitis (NASH). Developed by Gilead Sciences, this compound's journey from a strong preclinical rationale to disappointing Phase 3 outcomes offers critical insights for researchers and drug developers in the field of liver disease. This technical guide provides an in-depth analysis of its discovery, mechanism of action, and clinical development, complete with detailed experimental methodologies and visual representations of key pathways and processes.
Discovery and Rationale: Targeting a Key Node in Cellular Stress
The scientific rationale for developing this compound was rooted in the central role of ASK1 in mediating cellular stress pathways that drive the progression of NASH. ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is activated by various pathological stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] In the context of NASH, a disease characterized by fat accumulation, inflammation, and subsequent liver fibrosis, the activation of ASK1 is a key event.[4][5]
Once activated, ASK1 triggers downstream signaling cascades, primarily through the phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (p38 MAPK).[1][2][3] This signaling cascade promotes a triad of pathological processes highly relevant to NASH:
-
Inflammation: Activation of JNK and p38 pathways leads to the production of pro-inflammatory cytokines.[1][2]
-
Apoptosis: The ASK1 pathway is a key regulator of programmed cell death, and its overactivation contributes to the hepatocyte ballooning and death seen in NASH.[1][6]
-
Fibrosis: In response to chronic liver injury, hepatic stellate cells (HSCs) are activated, leading to the excessive deposition of extracellular matrix proteins and the formation of fibrous scars. The ASK1 pathway is implicated in this fibrogenic process.[1][3]
By selectively inhibiting ASK1, this compound was designed to simultaneously tackle these three core components of NASH progression.
Mechanism of Action
This compound is a small molecule inhibitor that acts in an ATP-competitive manner, binding to the catalytic kinase domain of ASK1.[1][2] This binding prevents the phosphorylation and subsequent activation of ASK1, thereby blocking the downstream phosphorylation of JNK and p38.[1][2] The intended therapeutic effects were the downregulation of genes involved in fibrosis, suppression of excessive apoptosis, and a reduction in the production of inflammatory cytokines.[1][2] Preclinical studies demonstrated that this compound could indeed reduce hepatic phospho-p38 expression, a marker of ASK1 pathway activation.[4]
Preclinical and Clinical Development
Preclinical Promise
In various preclinical models of liver disease, this compound demonstrated significant anti-inflammatory and anti-fibrotic activity.[3][6] Studies in murine models of NASH showed that pharmacological inhibition of ASK1 with this compound led to improvements in metabolic parameters, as well as reductions in hepatic steatosis, inflammation, and fibrosis.[6] These encouraging preclinical results provided a strong foundation for advancing this compound into clinical trials for patients with NASH.
Phase 2 Clinical Trials: A Glimmer of Hope
An open-label Phase 2 trial involving 72 patients with NASH and stage 2-3 liver fibrosis initially generated considerable optimism.[6][7][8] After 24 weeks of treatment, a notable proportion of patients receiving this compound showed an improvement in liver fibrosis.[6][8][9] Due to the lack of efficacy observed with a concurrently studied agent (simtuzumab), the this compound arms were pooled for analysis.[6][8]
| Endpoint (Week 24) | This compound 18 mg | This compound 6 mg | Simtuzumab Alone |
| Fibrosis Improvement (≥1 Stage) | 43% (13/30) | 30% (8/27) | 20% (2/10) |
| Progression to Cirrhosis | 3% (1/30) | 7% (2/27) | 20% (2/10) |
| Data sourced from a Phase 2, open-label trial in patients with NASH and F2-F3 fibrosis.[6][9] |
These findings suggested that this compound could potentially reverse liver fibrosis in NASH patients and led to the initiation of two large-scale Phase 3 trials.[5][6]
Phase 3 STELLAR Trials: A Disappointing Turn
The STELLAR program consisted of two randomized, double-blind, placebo-controlled Phase 3 trials: STELLAR-3 in patients with bridging fibrosis (F3) and STELLAR-4 in patients with compensated cirrhosis (F4) due to NASH.[4] The primary endpoint for both studies was the proportion of patients achieving at least a one-stage improvement in fibrosis without worsening of NASH at week 48.[4][10][11]
Unfortunately, neither trial met its primary endpoint. This compound monotherapy did not demonstrate a significant antifibrotic effect compared to placebo in patients with advanced fibrosis due to NASH.[4][10][11][12]
| Trial | Treatment Group | N | Fibrosis Improvement ≥1 Stage (without worsening NASH) | p-value vs. Placebo |
| STELLAR-3 (F3 Fibrosis) | This compound 18 mg | 322 | 9.3% | 0.42 |
| This compound 6 mg | 321 | 12.1% | 0.93 | |
| Placebo | 159 | 13.2% | - | |
| STELLAR-4 (F4 Cirrhosis) | This compound 18 mg | 354 | 14.4% | 0.56 |
| This compound 6 mg | 351 | 12.5% | 1.00 | |
| Placebo | 172 | 12.8% | - | |
| Data from the Phase 3 STELLAR-3 and STELLAR-4 trials at week 48.[4][10][11][12] |
Despite the lack of efficacy, this compound was generally well-tolerated, with safety results consistent with prior studies.[10][11] The failure of these pivotal trials led to the discontinuation of this compound's development for NASH.
Experimental Protocols
Detailed experimental protocols from the proprietary development of this compound are not publicly available. However, based on published research, a representative protocol for evaluating an ASK1 inhibitor in an in vitro setting is outlined below.
In Vitro ASK1 Inhibition Assay (Immune Complex-Coupled Kinase Assay)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting ASK1 kinase activity.
Materials:
-
Human cell line expressing tagged ASK1 (e.g., HA-tagged ASK1).
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors).
-
Antibody against the tag (e.g., anti-HA antibody).
-
Protein A/G agarose beads.
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).
-
Recombinant, inactive downstream substrate (e.g., GST-MKK4 or myelin basic protein).
-
[γ-³²P]ATP (radiolabeled ATP).
-
Test compound (this compound) at various concentrations.
-
SDS-PAGE gels and autoradiography equipment.
Methodology:
-
Cell Culture and Lysis: Culture cells to a suitable confluency and then lyse them on ice using lysis buffer to extract cellular proteins, including the tagged ASK1.
-
Immunoprecipitation: Incubate the cell lysate with an anti-HA antibody to specifically bind to the HA-tagged ASK1. Add Protein A/G agarose beads to the mixture to capture the antibody-ASK1 complex, forming an immune complex.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Aliquot the bead suspension into separate reaction tubes. Add the test compound (this compound) at a range of concentrations to the tubes.
-
Initiation of Reaction: To start the kinase reaction, add the inactive substrate (e.g., GST-MKK4) and [γ-³²P]ATP to each tube. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the band intensity corresponding to the phosphorylated substrate. The reduction in intensity in the presence of the test compound compared to the vehicle control indicates the level of ASK1 inhibition.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Clinical Trial Design Visualization
The design of the Phase 3 STELLAR trials was crucial for assessing the clinical efficacy of this compound.
Conclusion and Future Directions
The development of this compound underscores the challenges inherent in translating promising preclinical findings and early-phase clinical data into late-stage success, particularly for a complex and heterogeneous disease like NASH. While the inhibition of ASK1 was a scientifically sound strategy, the lack of efficacy of this compound monotherapy in patients with advanced fibrosis suggests that targeting a single pathway may be insufficient to reverse established, significant scarring.
The extensive data collected from the STELLAR trials, including a wide array of biomarkers, will continue to inform the scientific community's understanding of NASH pathogenesis.[10] The prevailing view in the field is that effective therapy for NASH will likely require a combination approach, targeting multiple pathways involved in the disease, such as metabolic dysregulation, inflammation, and fibrosis, simultaneously.[12] The story of this compound, therefore, serves not as a complete failure, but as a crucial learning experience that continues to shape the ongoing quest for an effective treatment for NASH.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 6. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilead Announces Top-Line Phase 2 Results for GS-4997 (this compound) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
- 8. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. gilead.com [gilead.com]
- 11. gilead.com [gilead.com]
- 12. Gilead’s this compound fails in second Phase III trial for NASH [clinicaltrialsarena.com]
Selonsertib's potential applications in diabetic kidney disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease, highlighting the urgent need for novel therapeutic strategies beyond glycemic and blood pressure control. Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has emerged as a potential candidate for mitigating the progression of DKD. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for this compound in DKD, with a focus on its mechanism of action, experimental validation, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of diabetic nephropathy.
The ASK1 Signaling Pathway in Diabetic Kidney Disease
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. In the context of diabetic kidney disease, hyperglycemia and associated metabolic derangements lead to an increase in reactive oxygen species (ROS) and inflammatory cytokines. These stimuli activate ASK1, which in turn phosphorylates and activates downstream kinases, primarily p38 MAPK and JNK. This cascade ultimately promotes inflammation, fibrosis, and apoptosis of renal cells, including podocytes and tubular epithelial cells, driving the progression of DKD. This compound, by selectively inhibiting ASK1, aims to interrupt this pathological signaling cascade.
Preclinical Evidence: ASK1 Inhibition in a Mouse Model of DKD
Preclinical studies utilizing GS-444217, a selective ASK1 inhibitor, have provided foundational evidence for the therapeutic potential of this pathway in DKD. These studies were conducted in a hypertensive endothelial nitric oxide synthase (Nos3)-deficient mouse model of streptozotocin (STZ)-induced diabetes, which recapitulates key features of human diabetic nephropathy.
Experimental Protocol: Preclinical Mouse Model
-
Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice were used. These mice exhibit hypertension, a common comorbidity in DKD.
-
Induction of Diabetes: Diabetes was induced by five consecutive daily low-dose intraperitoneal injections of streptozotocin (STZ). Blood glucose levels were monitored to confirm the diabetic phenotype.
-
Intervention: The ASK1 inhibitor, GS-444217, was administered in the chow either as an early intervention (2-8 weeks after STZ) or a late intervention (8-15 weeks after STZ).
-
Outcome Measures:
-
Renal Function: Assessed by measuring serum cystatin-C levels.
-
Glomerulosclerosis: Kidney sections were stained with Periodic acid-Schiff (PAS) and the degree of glomerulosclerosis was semi-quantitatively scored on a scale of 0-4.
-
Renal Inflammation: Assessed by immunohistochemical staining for macrophage infiltration (e.g., using F4/80 antibody).
-
Renal Fibrosis: Evaluated by staining for collagen deposition.
-
MAPK Signaling: Activation of the downstream p38 MAPK pathway was measured by assessing the levels of phosphorylated p38.
-
Preclinical Findings
The administration of the ASK1 inhibitor GS-444217 demonstrated significant therapeutic efficacy in the diabetic Nos3-deficient mouse model. Both early and late interventions with the ASK1 inhibitor led to a reduction in glomerulosclerosis and renal inflammation. Importantly, late intervention, mimicking a more clinically relevant scenario of treating established disease, improved renal function and halted the progression of glomerulosclerosis and tubular injury. These beneficial effects were observed despite having no impact on blood pressure or albuminuria, suggesting a direct effect on the pathological mechanisms within the kidney.
| Parameter | Early Intervention with GS-444217 | Late Intervention with GS-444217 | Reference |
| Glomerulosclerosis | Significantly inhibited | Halted progression | |
| Renal Dysfunction | Reduced | Improved | |
| Renal Inflammation | Not specified | Reduced | |
| Tubular Injury | Not specified | Halted progression | |
| Albuminuria | No effect on development | No effect on established albuminuria | |
| Hypertension | No effect | No effect | |
| p38 MAPK Activation | Abrogated | Abrogated |
Clinical Development of this compound in Diabetic Kidney Disease
The promising preclinical data led to the clinical development of this compound for the treatment of DKD in patients with type 2 diabetes. Two key Phase 2 clinical trials have evaluated the safety and efficacy of this compound in this patient population.
Phase 2 Clinical Trial (NCT02177786)
This randomized, double-blind, placebo-controlled, dose-finding trial assessed the safety and efficacy of this compound in adults with type 2 diabetes and moderate-to-advanced DKD.
-
Patient Population: 333 adults with type 2 diabetes and treatment-refractory moderate-to-advanced DKD.
-
Trial Design: Patients were randomized in a 1:1:1:1 ratio to receive oral daily doses of this compound (2 mg, 6 mg, or 18 mg) or placebo for 48 weeks.
-
Primary Outcome: The primary endpoint was the change from baseline in estimated glomerular filtration rate (eGFR) at 48 weeks.
-
eGFR Measurement: eGFR was calculated from serum creatinine levels. The study design did not initially account for an acute effect of this compound on creatinine secretion.
The trial did not meet its primary endpoint, as there was no significant difference in the mean change in eGFR from baseline to week 48 between the this compound and placebo groups. However, a key confounding factor was an acute, dose-dependent decrease in eGFR observed in the this compound-treated groups, which was attributed to the inhibition of tubular creatinine secretion rather than a true decline in renal function.
A post-hoc analysis using a piecewise linear regression model was conducted to dissect the acute and chronic effects on eGFR. This analysis revealed:
-
An initial, more pronounced eGFR decline from week 0 to 4, reflecting the effect on creatinine secretion.
-
An attenuated rate of eGFR decline between week 4 and 48 in the higher-dose this compound groups, suggesting a potential therapeutic effect on the progression of DKD.
In a further post-hoc analysis excluding data from two sites with compliance issues, the 18 mg this compound group showed a 71% reduction in the rate of eGFR decline between weeks 4 and 48 compared to placebo. This compound did not have a significant effect on the urine albumin-to-creatinine ratio (UACR).
| This compound Dose | Change in eGFR at 48 weeks (Primary Endpoint) | Annualized Rate of eGFR Decline (weeks 4-48, Post-Hoc) | 95% Confidence Interval | Nominal p-value | Reference |
| Placebo | - | -4.38 ml/min/1.73 m² | - | - | |
| 2 mg | Not significantly different from placebo | - | - | >0.4 | |
| 6 mg | Not significantly different from placebo | - | - | >0.4 | |
| 18 mg | Not significantly different from placebo | -1.27 ml/min/1.73 m² | 0.10 to 6.13 | 0.043 |
Phase 2b MOSAIC Clinical Trial (NCT04026165)
To further investigate the potential of this compound and to account for its effect on creatinine secretion, the MOSAIC (Multi-center Study Evaluating the Efficacy and Safety of this compound in Subjects With Moderate-to-Advanced Diabetic Kidney Disease) trial was initiated.
-
Patient Population: 310 adults with type 2 diabetes, an eGFR of 20 to <60 ml/min/1.73 m², and a UACR of 150 to 5000 mg/g, on a maximum tolerated dose of an ACE inhibitor or ARB.
-
Trial Design: This was a randomized, double-blind, placebo-controlled, active run-in trial. All participants initially received this compound 18 mg daily for a 4-week run-in period to establish a treatment-specific baseline eGFR (eGFRcr). Following the run-in, patients were randomized 1:1 to continue this compound 18 mg or switch to a matching placebo.
-
Primary Outcome: The primary efficacy outcome was the difference in the slope of eGFRcr change from the treatment-specific baseline to week 84.
The MOSAIC trial demonstrated that this compound attenuated the decline in eGFRcr over a period of up to 84 weeks. However, this potential benefit was accompanied by a numerically higher number of patients experiencing kidney-related clinical events and a higher rate of investigator-reported acute kidney injury (AKI) in the this compound group compared to placebo.
| Outcome | This compound 18 mg | Placebo | Difference (95% CI) | p-value | Reference |
| Mean eGFRcr Slope at Week 84 (ml/min/1.73 m²/year) | - | - | 1.20 (-0.41 to 2.81) | 0.14 | |
| Kidney Clinical Events | 17% (26/154) | 12% (19/156) | 4.7% (-6.3% to 15.9%) | - | |
| Investigator-Reported Acute Kidney Injury (events/100 patient-years) | 11.0 | 5.9 | - | - |
Conclusions and Future Directions
This compound, through its targeted inhibition of the ASK1 pathway, represents a novel therapeutic approach for diabetic kidney disease. Preclinical studies have demonstrated its potential to reduce renal inflammation and fibrosis, key drivers of disease progression. Clinical development has been more complex. While Phase 2 trials did not consistently meet their primary endpoints, they have provided valuable insights. The initial trial was confounded by an off-target effect on creatinine secretion, and post-hoc analyses suggested a potential benefit in slowing eGFR decline. The subsequent MOSAIC trial, designed to account for this, showed an attenuation of eGFR decline but also raised safety concerns regarding an increased risk of kidney-related adverse events.
Future research should focus on elucidating the mechanisms underlying the observed increase in acute kidney injury with this compound treatment. Identifying patient subpopulations that are most likely to benefit from ASK1 inhibition and have a lower risk of adverse events will be crucial for the continued development of this therapeutic strategy. Further investigation into the plasma proteome signatures associated with this compound response may aid in patient stratification. The journey of this compound underscores the challenges of translating promising preclinical findings into clinically effective and safe therapies for the complex and heterogeneous condition of diabetic kidney disease.
Selonsertib's Mitigation of Mitochondrial Dysfunction in Macrophages: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selonsertib, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), has been investigated for its therapeutic potential in various inflammatory and fibrotic diseases. ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, activated by cellular stresses such as reactive oxygen species (ROS), leading to inflammation and apoptosis.[1] In macrophages, critical mediators of the immune response, mitochondrial dysfunction is a central feature of pathological inflammatory activation. This guide explores the molecular mechanisms by which this compound impacts mitochondrial health in macrophages, focusing on the ASK1-JNK-DRP1 signaling axis.
Core Mechanism of Action
This compound exerts its protective effects on macrophage mitochondria primarily by inhibiting ASK1. In inflammatory states, such as those induced by lipopolysaccharide (LPS), ASK1 is activated, leading to the downstream phosphorylation of c-Jun N-terminal kinase (JNK).[2][3][4] Activated JNK then promotes the activation and mitochondrial translocation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.[2][5] Excessive DRP1-mediated fission leads to mitochondrial fragmentation, impaired mitochondrial membrane potential, and increased opening of the mitochondrial permeability transition pore, culminating in mitochondrial dysfunction and the release of pro-inflammatory cytokines.[2][5] this compound, by blocking the initial activation of ASK1, effectively halts this entire downstream cascade, thereby preserving mitochondrial integrity and function in macrophages.[2][5]
Signaling Pathway Underpinning this compound's Action
The signaling pathway elucidated in preclinical models demonstrates a clear cascade from inflammatory stimulus to mitochondrial dysfunction, and the specific point of intervention for this compound.
References
- 1. ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 5. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1-JNK-DRP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Selonsertib in Animal Models of Liver Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in various animal models of liver injury. The data presented herein is collated from key studies investigating its therapeutic potential for conditions such as liver fibrosis and acute liver failure. This document details the experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying molecular pathways and experimental designs.
Core Mechanism of Action: ASK1 Inhibition
Apoptosis signal-regulating kinase 1 (ASK1) is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] It is activated by various pathological stimuli, including oxidative stress and inflammatory cytokines like TNF-α.[1][4] Once activated, ASK1 phosphorylates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 and c-Jun N-terminal kinase (JNK).[1][5][6] This signaling cascade is a critical driver of inflammation, apoptosis, and fibrosis.[4][7] this compound is a small molecule inhibitor that selectively targets ASK1, thereby blocking these downstream pathological processes.[1][7] Its efficacy has been demonstrated in preclinical models of nonalcoholic steatohepatitis (NASH), where ASK1 inhibition reduces hepatic steatosis, inflammation, and fibrosis.[5][8]
Figure 1: this compound's inhibition of the ASK1 signaling cascade.
Experimental Protocols and Animal Models
This compound's efficacy has been evaluated in several well-established rodent models of liver injury. The primary models cited in the literature are the Dimethylnitrosamine (DMN)-induced liver fibrosis model in rats and the Lipopolysaccharide/D-galactosamine (LPS/GalN)-induced acute liver failure (ALF) model in mice.
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis
This model is used to replicate chronic liver injury leading to fibrosis. DMN is a potent hepatotoxin that induces fibrosis characterized by extensive collagen deposition and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][9]
-
Animal Species: Sprague-Dawley rats.[1]
-
Induction Protocol: Rats are injected intraperitoneally (i.p.) with DMN (10 mg/kg) three times a week for three consecutive weeks. Control groups receive PBS injections.[1]
-
This compound Administration: this compound is administered orally (p.o.) via gavage at doses of 10 or 50 mg/kg, suspended in 0.5% methylcellulose.[1] Treatment is typically given five times during the induction period.[1]
-
Key Analyses:
-
Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) for general morphology and Picro-Sirius Red for collagen deposition.[1][10]
-
Biochemical Markers: Serum levels of inflammatory cytokines such as IFN-γ and TNF-α are measured.[1][9]
-
Protein Expression: Western blot analysis is used to quantify the expression of profibrotic markers (α-SMA, fibronectin, collagen type I) and phosphorylated pathway proteins (p-p38, p-JNK).[1]
-
LPS/D-galactosamine (LPS/GalN)-Induced Acute Liver Failure
This model simulates acute, inflammation-driven liver failure. The combination of LPS and GalN induces a massive inflammatory response and widespread hepatocyte apoptosis, leading to fulminant hepatic necrosis.[5]
-
Animal Species: C57BL/6 mice.[5]
-
Induction Protocol: Mice are injected i.p. with LPS (10 µg/kg) and D-GalN (400 mg/kg).[5]
-
This compound Administration: this compound is administered i.p. at doses of 15, 30, or 60 mg/kg.[5] For preventative studies, it is given 30 minutes prior to LPS/GalN injection. For therapeutic window studies, it is administered at various time points (0.5, 1, 2, and 4 hours) after LPS/GalN injection.[5]
-
Key Analyses:
-
Liver Injury Markers: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin (TBiL) are quantified.[5]
-
Histopathology: H&E staining is performed to assess the extent of hepatic necrosis.[5]
-
Inflammatory Cytokines: Serum levels of TNF-α, IFN-γ, IL-12p70, IL-6, MCP-1, and IL-10 are measured.[5]
-
Pathway Analysis: Western blot is used to measure the phosphorylation of JNK and p38 in liver tissue.[5]
-
Figure 2: Generalized experimental workflow for in vivo studies.
Quantitative Data on In Vivo Efficacy
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Efficacy of this compound in DMN-Induced Liver Fibrosis (Rat Model)
| Parameter | DMN Group (Vehicle) | This compound (50 mg/kg) Group | Outcome | Reference |
| Body Weight | Significant decrease vs. control | 20-30% less weight loss vs. DMN | Attenuated weight loss | [1] |
| Liver Weight | Significant decrease vs. control | Attenuated decrease vs. DMN | Attenuated weight loss | [1] |
| Fibrosis Score | Significantly elevated | Markedly reduced vs. DMN | Anti-fibrotic effect | [1][9] |
| Sirius Red Staining | Increased collagen, large fibrous septa | Markedly reduced collagen fiber bundles | Anti-fibrotic effect | [1][9] |
| Serum IFN-γ | Elevated | Significantly decreased vs. DMN | Anti-inflammatory effect | [1][9] |
| Serum TNF-α | Elevated | Significantly decreased vs. DMN | Anti-inflammatory effect | [1][9] |
| α-SMA Expression | Increased | Reduced | Inhibition of HSC activation | [1][2] |
| Collagen Type I Expression | Increased | Reduced | Reduced ECM deposition | [1][2] |
| p-p38 / p-JNK Expression | Increased | Decreased | MAPK pathway inhibition | [1] |
Table 2: Efficacy of this compound in LPS/GalN-Induced Acute Liver Failure (Mouse Model)
| Parameter | LPS/GalN Group (Vehicle) | This compound (15, 30, 60 mg/kg) Group | Outcome | Reference |
| Serum ALT | Dramatically elevated | Remarkable, dose-dependent reduction | Hepatoprotective | [5] |
| Serum AST | Dramatically elevated | Remarkable, dose-dependent reduction | Hepatoprotective | [5] |
| Serum TBiL | Dramatically elevated | Remarkable, dose-dependent reduction | Hepatoprotective | [5] |
| Hepatic Necrosis | Massive | Significantly less necrosis | Hepatoprotective | [5] |
| Serum TNF-α, IFN-γ, IL-6 | Significantly elevated | Significantly reduced | Anti-inflammatory effect | [5] |
| Serum IL-10 | Decreased | Enhanced levels | Anti-inflammatory effect | [5] |
| Hepatic p-JNK | Elevated | Suppressed | JNK pathway inhibition | [5] |
| Hepatic p-p38 | Elevated | Suppressed | p38 pathway inhibition | [5] |
| Therapeutic Window | N/A | Protective up to 1h post-insult | Limited therapeutic window | [5] |
Summary of Therapeutic Effects
Preclinical data consistently demonstrates that this compound confers significant therapeutic benefits in animal models of both chronic and acute liver injury. The underlying mechanism involves the direct inhibition of ASK1, which leads to a cascade of beneficial downstream effects.
In models of chronic fibrosis, this compound treatment significantly alleviates the fibrogenic response.[1][2][11] It reduces the deposition of extracellular matrix components like collagen by inhibiting the activation and proliferation of hepatic stellate cells.[1][3] This anti-fibrotic action is coupled with a potent anti-inflammatory effect, evidenced by the reduction of key pro-inflammatory cytokines.[1][9]
In acute liver failure models, this compound provides a strong hepatoprotective effect by mitigating massive necrosis and reducing the systemic inflammatory response.[5] Its ability to suppress the JNK and p38 pathways is central to preventing inflammation-driven hepatocyte death.[5] However, its efficacy in this acute setting is time-dependent, highlighting a critical window for therapeutic intervention.[5]
Figure 3: Logical flow from ASK1 inhibition to therapeutic outcomes.
Conclusion and Clinical Translation
The in vivo data from animal models strongly supports the role of ASK1 as a therapeutic target in liver disease and demonstrates the potent anti-fibrotic and anti-inflammatory efficacy of this compound.[1][5] In multiple rodent models, this compound effectively blocks the core pathological drivers of liver damage. However, it is important to note that the promising preclinical efficacy of this compound did not fully translate into clinical success in Phase 3 trials for NASH with advanced fibrosis (STELLAR-3 and STELLAR-4), which did not meet their primary endpoints.[12][13] This discrepancy underscores the complexity of human liver disease and the challenges of translating findings from animal models to clinical outcomes.[12] Future research may focus on combination therapies or identifying specific patient populations that may benefit from ASK1 inhibition.
References
- 1. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates the Progression of Rat Osteoarthritis: An in vitro and in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Selonsertib for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selonsertib (GS-4997) is a selective, ATP-competitive, small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to oxidative stress, inflammation, and apoptosis.[3][4][5] By inhibiting ASK1, this compound blocks the phosphorylation of downstream targets MKK3/6 and subsequently the activation of p38 and c-Jun N-terminal kinase (JNK), thereby mitigating inflammatory and fibrotic processes.[4][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cellular signaling, viability, and function.
Mechanism of Action
Under conditions of oxidative stress (e.g., presence of reactive oxygen species - ROS), the inhibitory protein thioredoxin (TRX) dissociates from ASK1, leading to ASK1 activation. Activated ASK1 then phosphorylates downstream kinases in the MAPK pathway, primarily MKK3/6 and MKK4/7, which in turn activate p38 and JNK. This signaling cascade ultimately leads to the transcription of genes involved in inflammation, fibrosis, and apoptosis. This compound exerts its effect by binding to the ATP-binding site in the catalytic domain of ASK1, preventing its kinase activity and interrupting this pathological signaling cascade.[2][6]
Mechanism of Action: this compound Inhibition of the ASK1 Signaling Pathway
Caption: this compound blocks oxidative stress-induced signaling by inhibiting ASK1.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various in vitro models.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |
| RAW264.7 | Mouse Macrophage | 5 µM | Rescue of mitochondrial dysfunction; reduced inflammatory cytokine secretion. | [7] |
| HSC-T6, LX-2 | Hepatic Stellate Cells | 10-50 µM | Inhibition of cell growth and proliferation; induction of apoptosis; suppression of fibrogenic protein expression. | [3] |
| KB-C2, SW620/Ad300 | ABCB1-overexpressing cancer cells | 2.5-5 µM | Reversal of multidrug resistance. | [8] |
| NCI-H460/MX20, S1-M1-80 | ABCG2-overexpressing cancer cells | 2.5-5 µM | Reversal of multidrug resistance. | [8] |
| RTEC | Renal Tubular Epithelial Cells | 5 µM | Alleviation of TMAO-induced morphological changes and improvement in cell viability. | [9] |
Table 2: IC50 Values for this compound
| Assay Type | Target | Substrate | IC50 | pIC50 | Reference |
| HTRF Assay | Recombinant human ASK1 catalytic domain | STK3 | 5.012 nM (0.005012 µM) | 8.3 | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific parameters should be optimized for each cell line and experimental goal.
Materials:
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)[3][7]
-
This compound (GS-4997)
-
DMSO (vehicle control)
-
Sterile culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture plates. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, create a 10 mM stock. Store at -20°C or -80°C for long-term use.
-
Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 50 µM).[3][7] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment:
-
For studies on the protective effects of this compound, pre-incubate the cells with the this compound working solutions for a specified duration (e.g., 2-6 hours) before adding a stimulus (e.g., LPS).[7]
-
For studies on the direct effects of this compound, replace the existing medium with the prepared this compound working solutions or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired experimental period (e.g., 24, 48, or 72 hours).[3][8]
-
Downstream Analysis: Following incubation, harvest the cells, cell lysates, or supernatant for subsequent analysis, such as Western blotting, viability assays, or ELISA.
Experimental Workflow for In Vitro this compound Treatment
Caption: General workflow for assessing this compound's efficacy in cell culture.
Protocol 2: Western Blot Analysis of ASK1/MAPK Pathway
This protocol details the procedure for analyzing the phosphorylation status of ASK1 and its downstream targets, p38 and JNK, following this compound treatment.
Materials:
-
Treated cell samples (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ASK1, anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to total proteins across different treatment groups.[3]
Protocol 3: Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells seeded and treated in a 96-well plate (from Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Treatment: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and treat with various concentrations of this compound (e.g., 0.5-100 µM) for 24 or 48 hours.[5][8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 4. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dosing Selonsertib in a DMN-Induced Rat Model of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the administration of Selonsertib, a selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor, in a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in preclinical research settings.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins.[1] Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of oxidative stress-induced inflammation and apoptosis, which are critical drivers of liver fibrogenesis.[1][2] this compound (formerly GS-4997) is a small molecule inhibitor of ASK1 that has been investigated for its anti-fibrotic properties.[3][4] The dimethylnitrosamine (DMN)-induced rat model is a well-established and reproducible model for studying liver fibrosis, mimicking key features of the human disease.[5][6][7]
Mechanism of Action of this compound in Liver Fibrosis
This compound exerts its anti-fibrotic effects by inhibiting the ASK1 signaling pathway.[2][8] In the context of liver injury, reactive oxygen species (ROS) activate ASK1, which in turn phosphorylates and activates downstream mitogen-activated protein kinases (MAPKs), namely p38 and c-Jun N-terminal kinase (JNK).[1][2] This signaling cascade promotes the activation of hepatic stellate cells (HSCs), the primary cell type responsible for ECM production in the liver.[2][9] Activated HSCs proliferate and transform into myofibroblast-like cells, leading to the deposition of collagen and other ECM components, resulting in fibrosis.[1] By inhibiting ASK1, this compound blocks this pathway, thereby suppressing HSC activation and proliferation, reducing collagen deposition, and ultimately ameliorating liver fibrosis.[1][2]
Experimental Design and Dosing
The following tables summarize the key parameters for establishing a DMN-induced liver fibrosis model in rats and the corresponding dosing regimen for this compound.
Table 1: DMN-Induced Liver Fibrosis Model Parameters
| Parameter | Value | Source |
| Animal Model | Male Sprague-Dawley Rats (6 weeks old) | [1] |
| DMN Dose | 10 mg/kg body weight | [1][10] |
| DMN Administration | Intraperitoneal (i.p.) injection | [1][6] |
| DMN Frequency | Three times a week for three to four weeks | [1][10] |
| DMN Vehicle | Saline | [1] |
Table 2: this compound Dosing Regimen
| Parameter | Value | Source |
| This compound Doses | 10 mg/kg and 50 mg/kg body weight | [1][10] |
| Administration Route | Oral gavage | [1] |
| Dosing Frequency | Five days a week for three weeks | [1] |
| Vehicle | 0.5% Methylcellulose (MC) | [1] |
Experimental Protocols
A detailed workflow for conducting a study on the effects of this compound in a DMN-induced rat model of liver fibrosis is presented below.
References
- 1. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. gilead.com [gilead.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylnitrosamine-induced liver injury in rats: the early deposition of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effect of Selonsertib on Hepatic Stellate Cell Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the therapeutic potential of Selonsertib, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in the context of liver fibrosis. The protocols focus on assays to quantify the effect of this compound on the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.
Introduction to this compound and Hepatic Stellate Cell Activation
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM), is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure. Hepatic stellate cells (HSCs) are the principal drivers of this process. In response to liver injury, quiescent HSCs undergo a process of activation, transforming into proliferative, migratory, and fibrogenic myofibroblasts. This activation is characterized by the increased expression of proteins such as alpha-smooth muscle actin (α-SMA) and the excessive production of ECM components, including collagen type I.[1][2]
This compound is an inhibitor of ASK1, a kinase that is activated by oxidative stress and plays a crucial role in inflammation, apoptosis, and fibrosis.[3][4] By inhibiting the ASK1/MAPK signaling pathway, specifically the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), this compound has been shown in preclinical studies to suppress HSC proliferation, induce their apoptosis, and reduce the expression of key fibrotic markers.[3][5][6][7]
Signaling Pathway of this compound in Hepatic Stellate Cells
The mechanism of action of this compound in HSCs involves the inhibition of the ASK1-p38/JNK signaling cascade. This pathway is a key transducer of cellular stress signals that lead to a fibrogenic response.
Caption: this compound's inhibition of the ASK1 signaling pathway in HSCs.
Experimental Workflow for In Vitro Analysis
A systematic in vitro approach is crucial to elucidate the specific effects of this compound on HSCs. The following workflow outlines the key steps from cell culture to functional analysis.
Caption: In vitro experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
-
Cell Lines: The human HSC line LX-2 or the rat HSC line HSC-T6 are commonly used and commercially available.[5]
-
Primary Cells: For more physiologically relevant data, primary human or rodent HSCs can be isolated from liver tissue.[8][9]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[9]
-
This compound Treatment:
-
Seed HSCs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.5-100 µM) for various time points (e.g., 24, 48, 72 hours).[7] A vehicle control (DMSO) must be included.
-
This protocol quantifies the mRNA levels of key fibrotic genes.
-
RNA Extraction: Following this compound treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (e.g., ACTA2 (α-SMA), COL1A1 (Collagen I), TIMP1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Table 1: Hypothetical qPCR Data for Fibrotic Gene Expression in LX-2 Cells Treated with this compound for 48h
| Treatment | ACTA2 (α-SMA) Fold Change | COL1A1 (Collagen I) Fold Change | TIMP1 Fold Change |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.65 | 0.58 | 0.72 |
| This compound (50 µM) | 0.32 | 0.29 | 0.41 |
This protocol assesses the protein levels of activation markers.
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against α-SMA, Collagen I, p-p38, p-JNK, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity using software like ImageJ.
Table 2: Hypothetical Densitometry Data for Protein Expression in LX-2 Cells Treated with this compound for 48h
| Treatment | α-SMA / β-actin Ratio | Collagen I / β-actin Ratio | p-p38 / total p38 Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.55 | 0.62 | 0.48 |
| This compound (50 µM) | 0.25 | 0.31 | 0.19 |
This technique provides a visual assessment of protein expression and localization.
-
Cell Seeding: Grow HSCs on glass coverslips in a 24-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with a primary antibody against α-SMA. Then, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
This assay measures the effect of this compound on HSC proliferation.[7]
-
Cell Seeding: Seed HSCs in a 96-well plate and treat with this compound for 24 or 48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
Table 3: Hypothetical Cell Proliferation Data (MTT Assay) in LX-2 Cells
| Treatment | Proliferation (% of Control) at 24h | Proliferation (% of Control) at 48h |
| Vehicle (DMSO) | 100% | 100% |
| This compound (10 µM) | 85% | 72% |
| This compound (50 µM) | 62% | 45% |
This assay quantifies this compound-induced apoptosis in HSCs.[5]
-
Cell Treatment: Treat HSCs with this compound for 48 or 72 hours.
-
Cell Staining: Harvest cells and stain with Annexin V-APC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Table 4: Hypothetical Apoptosis Data in LX-2 Cells Treated with this compound for 72h
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Vehicle (DMSO) | 3.2% | 1.5% |
| This compound (50 µM) | 15.8% | 8.9% |
In Vivo Studies
While in vitro assays are essential for mechanistic studies, in vivo models are necessary to evaluate the therapeutic efficacy of this compound in a more complex biological system. A commonly used model is the dimethylnitrosamine (DMN)-induced liver fibrosis model in rats.[3][10]
Key endpoints for in vivo studies include:
-
Histological analysis: Liver sections stained with Hematoxylin & Eosin (H&E) and Sirius Red to assess liver architecture and collagen deposition.[10]
-
Immunohistochemistry: Staining for α-SMA and collagen I in liver tissue.[5]
-
Biochemical analysis: Measurement of serum levels of liver enzymes (ALT, AST).[11]
-
Gene and protein expression analysis: qPCR and Western blotting on liver tissue lysates.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for investigating the effects of this compound on hepatic stellate cell activation. By employing a combination of molecular, cellular, and in vivo techniques, researchers can gain a comprehensive understanding of this compound's anti-fibrotic potential. It is important to note that while preclinical data for this compound were promising, phase III clinical trials in patients with NASH and advanced fibrosis did not demonstrate a significant anti-fibrotic effect.[12][13] These application notes are intended to guide the research and development of ASK1 inhibitors and other anti-fibrotic therapies.
References
- 1. In vitro analysis of hepatic stellate cell activation influenced by transmembrane 6 superfamily 2 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro inhibition of hepatic stellate cell activation by the autophagy-related lipid droplet protein ATG2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
Application Note: Selonsertib's Effect on JNK and p38 Phosphorylation
Introduction
Selonsertib is a selective, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various stress signals, including oxidative stress and inflammatory cytokines.[1] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3] The activation of the JNK and p38 pathways plays a crucial role in mediating cellular responses that lead to inflammation, apoptosis, and fibrosis.[1]
Given its mechanism, this compound is investigated for its therapeutic potential in diseases where ASK1-mediated stress signaling is a key driver, such as liver diseases.[2][4][5] By inhibiting ASK1, this compound is expected to reduce the phosphorylation of its downstream targets, JNK and p38.[3][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the dose-dependent effects of this compound on p-JNK and p-p38 levels in a cellular model.
Signaling Pathway Diagram
References
- 1. sealrocktx.com [sealrocktx.com]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Assessing Selonsertib-Induced Apoptosis using the TUNEL Assay
Application Notes and Protocols: Immunohistochemical Analysis of α-SMA and Collagen I in Selonsertib-Treated Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of alpha-smooth muscle actin (α-SMA) and collagen I in liver tissue samples from subjects treated with Selonsertib. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and a summary of key findings from clinical trials.
Introduction to this compound and its Effects on Liver Fibrosis
This compound is an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a key enzyme in a signaling pathway that promotes inflammation, apoptosis, and fibrosis in the liver.[1] In the context of liver disease, particularly nonalcoholic steatohepatitis (NASH), the ASK1 pathway is upregulated and correlates with the stage of liver fibrosis.[1] By inhibiting ASK1, this compound aims to reduce the downstream signaling that leads to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.
Activated HSCs are characterized by the expression of α-SMA and are the main producers of collagen I, a major component of the fibrotic scar tissue. Therefore, a reduction in the expression of α-SMA and collagen I in liver tissue is a key indicator of the anti-fibrotic efficacy of a therapeutic agent like this compound.
Quantitative Data from this compound Clinical Trials
The following tables summarize the key quantitative data from clinical trials of this compound, focusing on the changes in liver fibrosis and related markers.
Table 1: Results from Phase 2 Clinical Trial of this compound in NASH
| Treatment Group | Dosage & Duration | N | Median Percent Change in Morphometric Collagen Content | Fibrosis Improvement (≥1-stage reduction) |
| This compound | 18 mg daily for 24 weeks | 30 | -8.7% | 43% |
| This compound | 6 mg daily for 24 weeks | 27 | -8.2% | 30% |
| Simtuzumab (control) | 125 mg weekly for 24 weeks | 10 | +2.1% | 20% |
Data from Loomba R, et al. Hepatology. 2018.[2]
In this phase 2 trial, improvement in fibrosis was associated with reductions in hepatic collagen content and α-SMA expression.[3]
Table 2: Results from Phase 3 STELLAR Clinical Trials of this compound in NASH
| Trial | Treatment Group | Dosage & Duration | N | Fibrosis Improvement (≥1-stage reduction without worsening of NASH) | p-value vs. Placebo |
| STELLAR-3 (Bridging Fibrosis, F3) | This compound | 18 mg daily for 48 weeks | 322 | 10% | 0.49 |
| This compound | 6 mg daily for 48 weeks | 321 | 12% | 0.93 | |
| Placebo | - | 159 | 13% | - | |
| STELLAR-4 (Compensated Cirrhosis, F4) | This compound | 18 mg daily for 48 weeks | 354 | 14.4% | 0.56 |
| This compound | 6 mg daily for 48 weeks | 351 | 12.5% | 1.00 | |
| Placebo | - | 172 | 12.8% | - |
Data from Harrison SA, et al. J Hepatol. 2020.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for immunohistochemical analysis.
This compound's Mechanism of Action
Immunohistochemistry Experimental Workflow
Detailed Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of α-SMA and collagen I in formalin-fixed, paraffin-embedded (FFPE) human liver tissue.
Protocol 1: Immunohistochemistry for α-SMA
1. Materials and Reagents:
-
FFPE human liver tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Mouse anti-human α-SMA monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Detection Reagent: Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse slides in deionized water (2 x 3 minutes).
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST (3 x 5 minutes).
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse slides with PBST (3 x 5 minutes).
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-SMA antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-5 minutes).
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with running tap water.
-
"Blue" the sections in a gentle stream of tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
3. Interpretation of Results:
-
Positive staining for α-SMA will appear as a brown precipitate in the cytoplasm of activated hepatic stellate cells, predominantly in the fibrotic septa and perisinusoidal spaces.
-
The intensity and distribution of the staining can be semi-quantitatively scored or quantified using image analysis software.
Protocol 2: Immunohistochemistry for Collagen I
1. Materials and Reagents:
-
FFPE human liver tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: 1 mM EDTA, pH 8.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Donkey Serum in TBST
-
Primary Antibody: Rabbit anti-human Collagen I polyclonal antibody
-
Secondary Antibody: HRP-conjugated donkey anti-rabbit IgG
-
Detection Reagent: Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for α-SMA staining.
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with TBST (3 x 5 minutes).
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse slides with TBST (3 x 5 minutes).
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Collagen I antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Follow the same procedure as for α-SMA staining.
-
Counterstaining: Follow the same procedure as for α-SMA staining.
-
Dehydration and Mounting: Follow the same procedure as for α-SMA staining.
3. Interpretation of Results:
-
Positive staining for Collagen I will appear as a brown precipitate in the extracellular matrix, particularly within the fibrotic septa and around blood vessels.
-
The extent of collagen deposition can be quantified using morphometric analysis with image analysis software.
Conclusion
Immunohistochemistry for α-SMA and collagen I is a critical tool for evaluating the efficacy of anti-fibrotic therapies such as this compound. The provided protocols offer a standardized approach to assess changes in these key fibrotic markers in liver tissue. While this compound showed promise in early-phase trials by reducing markers of fibrosis, the phase 3 trials did not meet their primary endpoints. Nevertheless, the analysis of α-SMA and collagen I remains a valuable methodology in the ongoing research and development of treatments for liver fibrosis.
References
- 1. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 2. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
- 3. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Oral Administration of Selonsertib
These application notes provide detailed protocols for the dissolution and administration of Selonsertib for preclinical in vivo oral dosing studies. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[1][2] Understanding its physical and chemical characteristics is crucial for appropriate formulation development.
| Property | Value | Reference |
| Molecular Formula | C24H24FN7O | [3] |
| Molecular Weight | 445.49 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | >180°C (decomposes) | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | Stable for 2 years as supplied. DMSO solutions can be stored at -20°C for up to 3 months. | [4] |
Solubility Data
The solubility of this compound in various solvents is a critical factor for preparing a homogenous formulation suitable for oral administration.
| Solvent | Solubility (25°C) | Reference |
| DMSO | 89 mg/mL (199.78 mM) | [3] |
| Ethanol | 40 mg/mL (89.78 mM) | [3] |
| Water | Insoluble | [3] |
Recommended Protocols for In Vivo Oral Administration
Based on published preclinical studies, two primary methods are recommended for the preparation of this compound for oral gavage in animal models.
Protocol 1: Methylcellulose or CMC-Na Suspension
This protocol is suitable for creating a homogenous suspension of this compound, which is a common and effective method for oral dosing of water-insoluble compounds in rodents.
Materials:
-
This compound powder
-
0.5% Methylcellulose (MC) solution or Carboxymethylcellulose sodium (CMC-Na) solution
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated oral gavage needles
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Triturate the this compound powder in a mortar and pestle to reduce particle size and improve suspension.
-
Gradually add a small volume of the 0.5% MC or CMC-Na solution to the powder and mix to form a uniform paste.[3][5]
-
Continue to add the vehicle in small increments while continuously mixing until the desired final volume and concentration are achieved.[3][5]
-
For larger volumes, transfer the mixture to a beaker and use a stir plate with a magnetic stir bar to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or un-wetted powder. If necessary, use a homogenizer to ensure uniformity.
-
Administer the suspension to the animals via oral gavage at the required dose volume. It is recommended to keep the suspension stirring during the dosing procedure to maintain homogeneity.
Protocol 2: DMSO and Corn Oil Formulation
This protocol provides an alternative formulation using a combination of DMSO and corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Vortex mixer
-
Calibrated oral gavage needles
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution. A common starting point is a 10% DMSO solution.[6]
-
Add the corn oil to the DMSO solution to achieve the final desired concentration. For example, for a final formulation with 10% DMSO, 90% of the final volume will be corn oil.[6]
-
Vortex the mixture thoroughly to ensure a uniform and clear solution.[6]
-
Administer the solution to the animals via oral gavage at the appropriate dose volume.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[5][7][8] By inhibiting ASK1, this compound blocks the downstream activation of the p38 and c-Jun N-terminal kinase (JNK) pathways, which are part of the mitogen-activated protein kinase (MAPK) signaling cascade.[5][7][8][9][10] This inhibition leads to a reduction in inflammation, apoptosis, and fibrosis.[5][7][8][9]
Caption: this compound inhibits the ASK1 signaling pathway.
Experimental Workflow for In Vivo Oral Administration
The following diagram outlines a typical workflow for an in vivo study involving the oral administration of this compound.
Caption: Workflow for preparing and administering this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. gilead.com [gilead.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound CAS#: 1448428-04-3 [m.chemicalbook.com]
- 5. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inha.elsevierpure.com [inha.elsevierpure.com]
- 10. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Changes in Liver Stiffness with Magnetic Resonance Elastography (MRE) Following Selonsertib Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing Magnetic Resonance Elastography (MRE) to quantitatively measure changes in liver stiffness in patients undergoing treatment with Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).
Introduction
This compound is an inhibitor of ASK1, a key enzyme in a signaling pathway that promotes inflammation, apoptosis, and fibrosis in the liver, particularly in the context of nonalcoholic steatohepatitis (NASH).[1][2] Oxidative stress activates ASK1, which in turn phosphorylates downstream targets p38 and c-Jun N-terminal kinase (JNK), leading to the activation of hepatic stellate cells and subsequent deposition of extracellular matrix proteins, a hallmark of liver fibrosis.[1][3][4] By inhibiting ASK1, this compound aims to interrupt this fibrogenic cascade, thereby reducing liver fibrosis.[1][5]
Magnetic Resonance Elastography (MRE) is a non-invasive imaging technique that measures the stiffness of biological tissues.[6][7] It is considered the most accurate non-invasive method for the evaluation of liver fibrosis.[6] MRE works by applying low-frequency mechanical waves to the liver and measuring their propagation through the tissue with a modified phase-contrast MRI sequence.[7][8] The resulting "elastogram" provides a quantitative map of liver stiffness, typically measured in kilopascals (kPa), which correlates with the stage of liver fibrosis.[6][8] This makes MRE a valuable tool for assessing the efficacy of anti-fibrotic therapies like this compound in clinical trials.
Signaling Pathway of this compound in Liver Fibrosis
The diagram below illustrates the proposed mechanism of action for this compound in mitigating liver fibrosis.
Experimental Protocol: MRE for Liver Stiffness Measurement in a this compound Clinical Trial
This protocol outlines the standardized procedure for acquiring and analyzing MRE data to assess changes in liver stiffness.
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the MRE examination to minimize metabolic effects on liver stiffness.
-
Positioning: The patient is positioned supine on the MRI table.
-
Driver Placement: A passive driver, which is a small, drum-like device, is placed on the patient's right anterior chest wall, overlying the liver. This driver is connected via a tube to an active driver outside the MRI room, which generates the mechanical waves.[8]
MRE Data Acquisition
-
MRI System: A 1.5T or 3.0T clinical MRI scanner equipped with MRE hardware and software is required.
-
Imaging Sequence: A gradient-echo based MRE sequence is used to capture the propagation of shear waves through the liver.
-
Vibration Frequency: A standard vibration frequency of 60 Hz should be used, as clinical stiffness thresholds are established at this frequency.[6]
-
Image Acquisition: A series of axial MRE images are acquired through the liver during a breath-hold to minimize respiratory motion artifacts.
Data Analysis
-
Elastogram Generation: The raw MRE data is processed by the scanner's software to generate quantitative elastograms, which are color-coded maps of liver stiffness.
-
Region of Interest (ROI) Placement: A radiologist or trained analyst draws ROIs on the elastograms to measure the mean liver stiffness.
-
Stiffness Measurement: The mean stiffness value in kPa is recorded from the ROIs on multiple slices. The overall mean liver stiffness is calculated as a weighted average of the measurements from all slices.[9]
-
Longitudinal Assessment: MRE scans are performed at baseline (before initiation of this compound therapy) and at specified follow-up time points (e.g., 24 weeks) to measure changes in liver stiffness.
The following diagram illustrates the experimental workflow for assessing liver stiffness changes with MRE in a clinical trial setting.
Quantitative Data Summary
The following tables summarize the quantitative data from a Phase 2 clinical trial of this compound in patients with NASH and stage 2 or 3 fibrosis.[10][11][12][13]
Table 1: Improvement in Liver Fibrosis Stage After 24 Weeks of Treatment
| Treatment Group | Number of Patients (n) | Patients with ≥1 Stage Improvement in Fibrosis | Percentage of Patients | 95% Confidence Interval |
| This compound 18 mg | 30 | 13 | 43% | 26-63% |
| This compound 6 mg | 27 | 8 | 30% | 14-50% |
| Simtuzumab Alone | 10 | 2 | 20% | 3-56% |
Note: Due to the lack of effect of simtuzumab on histology, it was considered a control group in this analysis. This compound groups with and without simtuzumab were pooled.[10][11][13]
Table 2: Changes in Liver Stiffness Measured by MRE After 24 Weeks of Treatment
| Treatment Group | Number of Patients (n) | Patients with ≥15% Reduction in Liver Stiffness by MRE | Percentage of Patients |
| This compound 18 mg | 25 | 5 | 20% |
| This compound 6 mg | 22 | 7 | 32% |
| Simtuzumab Alone | 7 | 0 | 0% |
Note: Improvement in fibrosis was associated with reductions in liver stiffness as measured by MRE.[11][12][13] In a subsequent analysis of a phase II trial, the area under the receiver operating characteristic curve (AUROC) for MRE-stiffness to predict fibrosis improvement was 0.62.[14]
It is important to note that despite promising Phase 2 results, subsequent Phase 3 trials (STELLAR-3 and STELLAR-4) did not meet their primary endpoints of a statistically significant improvement in fibrosis without worsening of NASH in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) after 48 weeks of treatment.[15][16]
Conclusion
MRE is a powerful, non-invasive tool for quantitatively assessing changes in liver stiffness and can be effectively integrated into clinical trials for anti-fibrotic therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize MRE in the evaluation of novel treatments for liver fibrosis. While this compound's later stage trials did not confirm the efficacy observed in Phase 2, the methodology of using MRE to measure treatment response remains a valid and important approach in the field.
References
- 1. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inha.elsevierpure.com [inha.elsevierpure.com]
- 6. Magnetic resonance elastography of the liver: everything you need to know to get started - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abdominalradiology.org [abdominalradiology.org]
- 10. The ASK1 inhibitor this compound in ... | Article | H1 Connect [archive.connect.h1.co]
- 11. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. gilead.com [gilead.com]
- 16. fiercebiotech.com [fiercebiotech.com]
Application Notes: Quantifying Liver Fat with MRI-PDFF in Selonsertib Studies
Introduction
Selonsertib (formerly GS-4997) is an investigational small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a protein that, under conditions of oxidative stress, promotes inflammation, apoptosis (cell death), and fibrosis, all of which are key pathological features of Nonalcoholic Steatohepatitis (NASH).[1][3] By inhibiting ASK1, this compound was developed to reduce the progression of liver injury in NASH.[3]
In the clinical development of therapies for NASH, a major challenge has been the reliance on invasive liver biopsies to assess treatment efficacy.[4][5] Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) has emerged as a highly accurate, non-invasive, and quantitative biomarker for measuring hepatic steatosis (liver fat content).[4][5] This technique provides a precise measurement of the percentage of fat in the entire liver, offering a reproducible method for longitudinally tracking changes in response to therapy.[5][6] In the clinical trials for this compound, MRI-PDFF was utilized as a key non-invasive endpoint to quantify changes in liver fat.[7][8]
Role of MRI-PDFF in this compound Clinical Trials
MRI-PDFF served as a critical tool in the Phase 2 clinical trial of this compound for patients with NASH and moderate-to-severe fibrosis (Stage F2-F3).[6][7] The primary objectives of using MRI-PDFF were:
-
To Quantify Baseline Hepatic Steatosis: Establishing the initial liver fat content for each patient before treatment.
-
To Measure Treatment Response: Assessing the change in liver fat content from baseline after a defined treatment period (e.g., 24 weeks).[7]
-
To Correlate with Histology: Evaluating the relationship between changes in MRI-PDFF and changes in steatosis as graded on liver biopsy.[7][9]
The Phase 2 study demonstrated that this compound treatment was associated with reductions in liver fat.[7] Notably, patients who showed improvement in steatosis on their liver biopsies also had significantly greater reductions in their MRI-PDFF values compared to those without biopsy improvement.[7] This supported the validity of MRI-PDFF as a surrogate endpoint for hepatic steatosis in this patient population.[9]
However, despite promising Phase 2 results, the subsequent large-scale Phase 3 trials (STELLAR-3 for F3 fibrosis and STELLAR-4 for F4 fibrosis/cirrhosis) did not meet their primary endpoint of a ≥1-stage histologic improvement in fibrosis without worsening of NASH.[10][11][12] As this compound monotherapy was found to have no antifibrotic effect in these later studies, its development for NASH was halted.[11][13]
Experimental Protocols
1. This compound Phase 2 Clinical Trial Protocol
This protocol summarizes the methodology of the multicenter, randomized, open-label Phase 2 study assessing this compound in NASH patients.[6][7]
-
Patient Population: The study enrolled 72 adult patients (18-70 years) with biopsy-confirmed NASH and moderate to severe liver fibrosis (NASH Clinical Research Network stages F2 or F3).[7][14]
-
Study Design: Patients were randomized to one of several treatment arms for a duration of 24 weeks.[7] The study was open-label.[6]
-
Treatment Arms:
-
This compound 18 mg orally once daily
-
This compound 6 mg orally once daily
-
This compound 18 mg + Simtuzumab 125 mg weekly injection
-
This compound 6 mg + Simtuzumab 125 mg weekly injection
-
Simtuzumab 125 mg weekly injection alone
-
Due to a lack of discernible benefit from simtuzumab, the this compound arms were later pooled for analysis (with and without simtuzumab).[7]
-
-
Assessments: Paired assessments were conducted at baseline and at week 24.[7]
-
Primary & Secondary Endpoints: The effect of treatment was assessed by liver biopsies (evaluated for fibrosis stage and NAS score), Magnetic Resonance Elastography (MRE) for liver stiffness, and MRI-PDFF for liver fat content.[6][7]
-
Centralized Reading: All liver biopsies and MRI scans were sent to a central facility to be read by blinded expert reviewers to ensure consistency and reduce variability.[6][7]
-
2. MRI-PDFF Protocol for Liver Fat Quantification
This protocol outlines the standardized procedure for acquiring and analyzing MRI-PDFF data to quantify hepatic steatosis in a clinical trial setting.
-
Patient Preparation: Patients are typically required to fast for a minimum of 4 hours before the scan to minimize metabolic fluctuations that could affect liver fat.
-
MRI System: The scans are performed on 1.5T or 3T MRI scanners.[15] Using the same scanner strength for baseline and follow-up scans is crucial for longitudinal studies.
-
Sequence Acquisition: A specialized multi-echo 3D gradient-recalled echo (GRE) sequence is used.[15] This sequence acquires data that allows for the separation of signals from water and fat protons, correcting for confounding factors like T1 bias and T2* decay.[16] The scan is performed during a single breath-hold to cover the entire liver.[15]
-
Image Processing and Data Analysis:
-
Post-processing software on the MRI scanner or a separate workstation generates quantitative PDFF maps of the liver.[16] These maps display the fat fraction percentage for each voxel.
-
To calculate the mean liver PDFF, a radiologist or trained analyst draws regions of interest (ROIs).[16]
-
Multiple ROIs are placed across different segments of the liver (typically nine segments across three representative slices), avoiding major blood vessels and bile ducts.[15][16]
-
The mean PDFF value from all ROIs is calculated to provide a robust and representative measurement of the average fat content throughout the liver.[16] The result is expressed as a percentage.[16]
-
Data Presentation
Table 1: MRI-PDFF Response in the this compound Phase 2 Trial at Week 24
This table summarizes the proportion of patients in the Phase 2 trial who achieved a significant reduction in liver fat as measured by MRI-PDFF. A relative reduction of ≥30% from baseline is considered a clinically meaningful response.
| Treatment Group | Number of Patients (n) | Patients with ≥30% Relative Reduction in MRI-PDFF | Percentage of Responders (%) |
| This compound 18 mg (pooled) | 31 | 8 | 26%[7][8] |
| This compound 6 mg (pooled) | 24 | 3 | 13%[7][8] |
| Simtuzumab Alone | 10 | 1 | 10%[7][8] |
Data pooled from this compound arms with and without simtuzumab.[7]
Mandatory Visualization
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Gilead Announces Top-Line Phase 2 Results for GS-4997 (this compound) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 4. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]
- 5. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. globalsustain.org [globalsustain.org]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. gilead.com [gilead.com]
- 13. researchgate.net [researchgate.net]
- 14. gilead.com [gilead.com]
- 15. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Assay for detecting autophosphorylated ASK1 to confirm Selonsertib activity
Assay for Detecting Autophosphorylated ASK1 to Confirm Selonsertib Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that plays a pivotal role in cellular responses to a variety of stress stimuli, including reactive oxygen species (ROS), inflammatory cytokines, and endoplasmic reticulum stress.[1][2] Upon activation, ASK1 undergoes autophosphorylation, which in turn activates downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][3][4] Dysregulated ASK1 activity is implicated in the pathogenesis of various diseases, including fibrosis, inflammatory conditions, and neurodegenerative disorders.[1][2]
This compound (GS-4997) is a selective, orally bioavailable small-molecule inhibitor of ASK1.[5][6] It acts as an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1 and preventing its activation.[1][5] By inhibiting ASK1, this compound effectively blocks the downstream phosphorylation of JNK and p38, thereby mitigating apoptosis, inflammation, and fibrosis.[2][5]
This application note provides detailed protocols for assessing the inhibitory activity of this compound by detecting the autophosphorylation of ASK1. The primary method described is a Western blot for the detection of phosphorylated ASK1 (pASK1) in cell lysates. An alternative in-vitro kinase assay is also presented for a more direct measurement of kinase inhibition.
Principle of the Assay
The activity of ASK1 is directly correlated with its autophosphorylation status. A key phosphorylation site for human ASK1 activation is Threonine 838 (corresponding to Thr845 in mouse ASK1).[7][8][9] Therefore, quantifying the levels of pASK1 (Thr838) serves as a direct measure of ASK1 activation.
This assay is designed to induce ASK1 activation in a cellular model using a known stressor (e.g., hydrogen peroxide, H₂O₂). The inhibitory effect of this compound is then quantified by measuring the reduction in H₂O₂-induced ASK1 autophosphorylation. The primary readout is the band intensity of pASK1 on a Western blot, normalized to the total ASK1 protein level. A dose-dependent decrease in the pASK1/total ASK1 ratio in the presence of this compound confirms its inhibitory activity.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Western Blot for pASK1 (Thr838) Detection
This protocol details the immunodetection of phosphorylated ASK1 in cell lysates treated with this compound.
Materials:
-
Cell Line: Human cell line known to express ASK1 (e.g., HEK293, HepG2).
-
Reagents: this compound, Hydrogen Peroxide (H₂O₂), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer.
-
Antibodies:
-
Primary: Rabbit anti-pASK1 (Thr838) antibody, Mouse anti-total ASK1 antibody, anti-β-Actin antibody.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Buffers: Tris-Buffered Saline with 0.1% Tween-20 (TBST), Blocking Buffer (5% w/v BSA in TBST).[10]
-
Equipment: Cell culture supplies, SDS-PAGE equipment, Western blot transfer system, Imaging system for chemiluminescence detection.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.
-
Stimulate cells with an appropriate concentration of H₂O₂ (e.g., 1 mM) for 30 minutes to induce ASK1 autophosphorylation. Include a non-stimulated vehicle control.
-
-
Lysate Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysates to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA for blocking is recommended over non-fat milk for phosphoprotein detection to avoid potential cross-reactivity.[10]
-
Incubate the membrane with primary anti-pASK1 (Thr838) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block and probe the membrane with an anti-total ASK1 antibody, followed by the appropriate secondary antibody and detection.
-
For a loading control, the membrane can be stripped again and probed for β-Actin.
-
-
Data Analysis:
-
Quantify the band intensities for pASK1 and total ASK1 using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pASK1 to total ASK1 for each condition to normalize for any variations in protein loading.
-
Plot the normalized pASK1 levels against the concentration of this compound to determine the dose-dependent inhibitory effect and calculate the IC₅0 value.
-
Protocol 2: In-Vitro Kinase Assay (Luminescence-Based)
This protocol provides a method for directly measuring ASK1 kinase activity and its inhibition by this compound in a cell-free system. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Reagents: Recombinant human ASK1 protein, Myelin Basic Protein (MBP) as a generic substrate, this compound, ATP.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).[11][12]
-
Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Equipment: 96- or 384-well white assay plates, Plate-reading luminometer.
Methodology:
-
Assay Preparation:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
Prepare a solution of recombinant ASK1 and substrate (MBP) in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a white 96-well plate, add the this compound dilutions. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add the ASK1/MBP mixture to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[11]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (Following ADP-Glo™ Kit Protocol):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control (no inhibitor).
-
Plot percent inhibition versus this compound concentration on a log scale and fit the data to a four-parameter logistic curve to determine the IC₅0 value.
-
Data Presentation
The following table summarizes example data from a Western blot experiment designed to test the inhibitory activity of this compound on H₂O₂-induced ASK1 autophosphorylation.
| Treatment Condition | This compound [nM] | pASK1 (Densitometry Units) | Total ASK1 (Densitometry Units) | pASK1 / Total ASK1 (Normalized Ratio) | % Inhibition |
| Vehicle Control | 0 | 150 | 20,000 | 0.0075 | - |
| H₂O₂ Stimulated | 0 | 1800 | 20,500 | 0.0878 | 0% |
| H₂O₂ + this compound | 10 | 1250 | 20,100 | 0.0622 | 29.2% |
| H₂O₂ + this compound | 50 | 810 | 19,800 | 0.0409 | 53.4% |
| H₂O₂ + this compound | 100 | 420 | 20,300 | 0.0207 | 76.4% |
| H₂O₂ + this compound | 500 | 160 | 19,900 | 0.0080 | 90.8% |
Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols described provide robust methods for evaluating the activity of this compound by measuring its inhibitory effect on ASK1 autophosphorylation. The Western blot assay confirms the inhibitor's activity within a cellular context, while the in-vitro kinase assay allows for a direct measurement of enzymatic inhibition and precise IC₅0 determination. Together, these assays are essential tools for researchers studying ASK1 signaling and developing novel ASK1 inhibitors. A recent study demonstrated that 18 mg this compound treatment reduced pASK1 levels by over 92%, confirming it as a highly effective inhibitor of ASK1 kinase activity.[13]
References
- 1. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ASK1 (Thr845) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. promega.de [promega.de]
- 12. scribd.com [scribd.com]
- 13. Plasma proteome signatures of ASK1 inhibition by this compound associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Selonsertib solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Selonsertib, with a specific focus on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GS-4997) is a selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is activated by cellular stressors like oxidative stress and endoplasmic reticulum (ER) stress.[1][3] By inhibiting ASK1, this compound blocks the downstream phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which in turn can reduce inflammation, fibrosis, and apoptosis.[1][3][4][5][6]
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water.[2][6] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2][4] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous experimental media.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO.[4] For example, a stock solution of 10 mM in DMSO can be prepared and stored for future use. To ensure the complete dissolution of the compound, gentle warming and vortexing may be applied. Store stock solutions at -20°C or -80°C for long-term stability.[2]
Q4: Can I use other solvents to prepare the stock solution?
A4: Yes, Ethanol is another solvent in which this compound is soluble.[2][4] However, DMSO is more commonly used for in vitro studies due to its high solvating power and compatibility with most cell culture media at low final concentrations (typically ≤ 0.5%). The choice of solvent should be guided by the specific requirements of your experiment and the tolerance of your biological system to the solvent.
Troubleshooting Guide: this compound Solubility Issues
Problem: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium.
This is a common issue due to the poor aqueous solubility of this compound. Here are several steps to troubleshoot and prevent precipitation:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium. The precipitation is likely due to the concentration exceeding its solubility limit in the final aqueous environment.
-
Optimize the Dilution Method:
-
Rapid Stirring/Vortexing: Add the this compound stock solution dropwise into the aqueous medium while vigorously stirring or vortexing. This rapid mixing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature sensitivity of other components in your medium.
-
-
Use a Surfactant or Co-solvent in the Final Medium (for in vitro assays):
-
In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.1%), to the final medium can help to maintain the solubility of hydrophobic compounds.
-
The presence of serum (e.g., Fetal Bovine Serum) in the cell culture medium can also aid in solubilizing lipophilic compounds through binding to albumin. If you are using a serum-free medium, this might contribute to the precipitation issue.
-
-
Check the Quality of Your DMSO:
-
Ensure that you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its ability to dissolve this compound effectively.[4] Use fresh DMSO or a properly stored stock.
-
-
Final DMSO Concentration:
-
Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity. High concentrations of DMSO can also affect the solubility of other media components.
-
Problem: My this compound solution appears cloudy or has visible particles even in the DMSO stock.
-
Incomplete Dissolution: Ensure you have allowed sufficient time and agitation for the compound to dissolve completely. Gentle warming (e.g., to 37°C) and vortexing can facilitate dissolution.
-
Compound Purity and Handling: Verify the purity of your this compound. Impurities can affect solubility. Ensure the compound has been stored correctly, protected from moisture and light.
-
DMSO Quality: As mentioned previously, use anhydrous DMSO.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Temperature | Reference |
| DMSO | 89 mg/mL (199.78 mM) | 25°C | [2] |
| DMSO | 75 mg/mL (168.35 mM) | Not Specified | [4] |
| Ethanol | 40 mg/mL (89.78 mM) | 25°C | [2] |
| Ethanol | 50 mg/mL | Not Specified | [4] |
| Water | Insoluble | 25°C | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.
Protocol 2: In Vitro Cell-Based Assay with this compound
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates (e.g., 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., for viability, apoptosis, or protein expression analysis)
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
The next day, prepare the final working concentrations of this compound by diluting the DMSO stock solution in fresh, pre-warmed cell culture medium.
-
Important: To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling the tube. Do not add the medium to the concentrated stock.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Remove the old medium from the cells and wash once with sterile PBS if required by the specific assay protocol.
-
Add the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proceed with the specific downstream analysis (e.g., MTT assay for viability, Western blot for protein expression, etc.).
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is based on a formulation reported for in vivo studies.[4] Researchers should adapt it based on their specific experimental needs and animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes and syringes
Procedure (Example for a 1 mL working solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 89 mg/mL).[4]
-
In a sterile tube, add 50 µL of the 89 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O or saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[4]
Visualizations
Caption: this compound's mechanism of action via inhibition of the ASK1 signaling pathway.
Caption: A typical experimental workflow for in vitro studies using this compound.
References
- 1. This compound (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. selleckchem.com [selleckchem.com]
Optimizing Selonsertib for In Vitro Anti-Fibrotic Studies: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Selonsertib's anti-fibrotic effect?
A1: this compound is a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). In fibrotic diseases, stressors like reactive oxygen species (ROS) activate ASK1, which in turn activates the downstream p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3] This cascade promotes inflammation and the excessive deposition of extracellular matrix (ECM), key features of fibrosis. This compound competitively binds to the ATP-binding site of ASK1, preventing its activation and thereby inhibiting the downstream pro-fibrotic signaling.[1][3]
Q2: What is a good starting concentration range for this compound in vitro?
A2: Based on published studies, a concentration range of 1 µM to 50 µM is recommended for initial experiments.[3][4] Significant anti-fibrotic effects, such as inhibition of collagen production and reduction of fibrotic markers, have been observed between 10 µM and 50 µM in hepatic stellate cells (HSCs).[1][2][3] A dose-response experiment within this range is advised to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the key cellular markers to assess this compound's anti-fibrotic activity?
A3: The primary markers to evaluate the anti-fibrotic efficacy of this compound include:
-
Fibrosis Markers: Alpha-smooth muscle actin (α-SMA), Collagen Type I, and Fibronectin. A reduction in the expression of these proteins indicates an anti-fibrotic effect.[1][4]
-
Signaling Pathway Proteins: Phosphorylated ASK1 (p-ASK1), phosphorylated p38 (p-p38), and phosphorylated JNK (p-JNK). A decrease in the levels of these phosphorylated proteins confirms the inhibition of the ASK1 signaling pathway.[1][2][3]
-
Cell Proliferation and Viability: Assays such as MTT or WST-1 can be used to assess the impact of this compound on cell proliferation and to ensure that the observed anti-fibrotic effects are not due to general cytotoxicity.[3][4]
Q4: In which cell types has this compound shown anti-fibrotic effects in vitro?
A4: The majority of in vitro studies demonstrating this compound's anti-fibrotic effects have been conducted in hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis.[1][3] Commonly used HSC lines include HSC-T6 and LX-2.[4] The principles of this compound's mechanism of action suggest it may be effective in other cell types where the ASK1 pathway is implicated in fibrosis, such as kidney or lung fibroblasts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable anti-fibrotic effect | - this compound concentration is too low.- Incubation time is too short.- The ASK1 pathway is not the primary driver of fibrosis in your model. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM).- Extend the incubation time (e.g., 24, 48, or 72 hours).- Confirm the activation of the ASK1 pathway in your model by measuring p-ASK1, p-p38, and p-JNK levels. |
| High cell death/cytotoxicity | - this compound concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the IC50 value and select a non-toxic concentration range for your anti-fibrotic experiments.[5][6] |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent timing of treatments and assays.- Instability of this compound in solution. | - Use cells within a consistent and low passage number range.- Standardize all experimental timings.- Prepare fresh this compound solutions from a powdered stock for each experiment. |
| Difficulty in detecting changes in collagen levels | - Insufficient sensitivity of the collagen assay.- Low basal collagen production by the cells. | - Consider using a more sensitive collagen detection method, such as ELISA or Western blot for specific collagen types.- Stimulate collagen production with a pro-fibrotic agent like TGF-β1 before treating with this compound.[7][8] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Hepatic Stellate Cell (HSC) Proliferation using MTT Assay
-
Cell Seeding: Seed HSCs (e.g., LX-2 or HSC-T6) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM) or vehicle control (DMSO) for 24 to 48 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results will indicate the effect of this compound on cell viability and proliferation.
Protocol 2: Analysis of Fibrotic Markers and Signaling Proteins by Western Blot
-
Cell Culture and Treatment: Culture HSCs to 70-80% confluency and treat with the desired concentrations of this compound for 24 to 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against α-SMA, Collagen Type I, p-ASK1, ASK1, p-p38, p38, p-JNK, and JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: Effect of this compound on Hepatic Stellate Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Viability (% of Control) |
| HSC-T6 | 10 | 48 | ~95% |
| 25 | 48 | ~70% | |
| 50 | 48 | ~20% | |
| LX-2 | 10 | 48 | ~98% |
| 25 | 48 | ~75% | |
| 50 | 48 | ~25% |
Data are representative and synthesized from published studies.[3][4]
Table 2: Effect of this compound on Fibrotic Marker Expression in HSCs
| Marker | Concentration (µM) | Incubation Time (h) | Fold Change vs. Control |
| α-SMA | 10 | 48 | ~0.6 |
| 50 | 48 | ~0.3 | |
| Collagen Type I | 10 | 48 | ~0.5 |
| 50 | 48 | ~0.2 | |
| p-p38/total p38 | 10 | 24 | ~0.4 |
| 50 | 24 | ~0.1 | |
| p-JNK/total JNK | 10 | 24 | ~0.5 |
| 50 | 24 | ~0.2 |
Data are representative and synthesized from published studies.[1][2][3]
Visualizations
Caption: this compound's mechanism of action in inhibiting fibrosis.
Caption: General workflow for in vitro testing of this compound.
References
- 1. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. libjournals.unca.edu [libjournals.unca.edu]
Technical Support Center: Selonsertib Kinase Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selonsertib in kinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound (also known as GS-4997) is a potent and selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1][2] It functions as an ATP-competitive inhibitor.[3][4]
Q2: What is the established signaling pathway for this compound's primary target, ASK1?
ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Under conditions of cellular stress, such as oxidative stress, ASK1 becomes activated and, in turn, phosphorylates and activates downstream kinases, primarily p38 MAPK and c-Jun N-terminal kinases (JNKs).[3][4] This signaling cascade is implicated in promoting inflammation, apoptosis, and fibrosis. This compound, by inhibiting ASK1, aims to block these downstream effects.
Q3: Is there any publicly available data on the off-target effects of this compound from kinome-wide screening?
While this compound is frequently described as a "highly selective" ASK1 inhibitor, comprehensive, publicly available kinome-wide screening data with IC50 values for off-target kinases is limited in the current scientific literature.[2][3][4] Drug discovery and development programs typically generate this data internally. Researchers are encouraged to perform their own kinase panel screening to determine the selectivity profile of this compound within their experimental context.
Q4: How should I interpret percentage inhibition data from a kinase panel screen?
A high percentage of inhibition (typically >50% or >90%, depending on the assay and screening concentration) against a kinase other than the intended target (ASK1) suggests a potential off-target effect. This initial hit should be followed up with dose-response experiments to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent off-target interaction.
Troubleshooting Guide
Problem: I am observing unexpected cellular effects that do not seem to be mediated by the ASK1 pathway.
-
Possible Cause: This could be due to off-target effects of this compound, especially if used at high concentrations. Even selective inhibitors can interact with other kinases, particularly those with structurally similar ATP-binding pockets.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that inhibits ASK1 signaling in your model system. Use the lowest effective concentration to minimize potential off-target effects.
-
Conduct a Kinase Selectivity Panel: To identify potential off-target kinases, screen this compound against a broad panel of kinases. Commercial services are available for this purpose.
-
Validate Off-Targets: If the kinase panel identifies potential off-targets, validate these interactions with in-house IC50 determinations.
-
Use a Structurally Unrelated ASK1 Inhibitor: As a control, see if a different, structurally unrelated ASK1 inhibitor recapitulates the on-target effects without producing the unexpected cellular phenotype.
-
Problem: My in vitro kinase assay results are not reproducible.
-
Possible Cause: Inconsistent assay conditions, reagent quality, or experimental technique can lead to variability.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the kinase, substrate, and ATP are of high quality and have not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer conditions. Ensure the ATP concentration is appropriate for the assay (often at or near the Km for ATP of the kinase).
-
Enzyme Concentration: Titrate the kinase to determine a concentration that results in a linear reaction rate within the assay time frame.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent reagent addition, especially for the inhibitor dilutions.
-
Data Presentation: Off-Target Kinase Profile of this compound
As comprehensive public data is limited, the following table is an illustrative example of how to present data from a kinase selectivity panel. The values presented here are hypothetical and are for instructional purposes only.
| Kinase Target | Primary Target Family | % Inhibition @ 1 µM (Hypothetical) | IC50 (nM) (Hypothetical) | Notes |
| ASK1 (MAP3K5) | STE | 98% | 5 | Primary Target |
| Kinase A | CAMK | 55% | 850 | Potential weak off-target. |
| Kinase B | TK | 15% | >10,000 | Not a significant off-target. |
| Kinase C | AGC | 92% | 75 | Potential significant off-target. |
| Kinase D | STE | 45% | 1,200 | Weak interaction within the same family. |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Generic TR-FRET Method)
This protocol provides a general workflow for determining the IC50 of an inhibitor against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LANCE® Ultra.
Materials:
-
Recombinant Kinase (e.g., ASK1)
-
ULight™-labeled substrate peptide specific for the kinase
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound stock solution (in DMSO)
-
EDTA solution (for stopping the reaction)
-
Low-volume 384-well white assay plates
-
TR-FRET compatible plate reader
Workflow Diagram:
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to a 4x final concentration. Include a DMSO-only control.
-
Assay Plate Setup: Add 5 µL of the 4x this compound dilutions (or DMSO control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 10 µL of 2x kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of 4x substrate/ATP solution to each well. The final volume should be 20 µL. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of EDTA solution.
-
Add 10 µL of the Eu-labeled anti-phospho-substrate antibody in detection buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (excitation: 320 nm, emission: 665 nm).
-
Data Analysis: Plot the TR-FRET signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Logical Relationships in Kinase Inhibition Assays
The following diagram illustrates the relationship between the components in a kinase inhibition assay and how they determine the final result.
References
Interpreting Negative Results from Selonsertib STELLAR-3 and STELLAR-4 Trials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the negative outcomes from the pivotal STELLAR-3 and STELLAR-4 clinical trials for Selonsertib, an investigator apoptosis signal-regulating kinase 1 (ASK1) inhibitor. This guide offers troubleshooting insights and frequently asked questions to aid researchers in understanding the trial results and informing future research in the field of nonalcoholic steatohepatitis (NASH).
Frequently Asked Questions (FAQs)
Q1: What was the primary goal of the STELLAR-3 and STELLAR-4 trials?
The primary objective of both the STELLAR-3 and STELLAR-4 trials was to evaluate the efficacy and safety of this compound in patients with NASH.[1][2][3] Specifically, the STELLAR-3 trial focused on patients with bridging fibrosis (F3), while the STELLAR-4 trial enrolled patients with compensated cirrhosis (F4).[1][2][3][4] The primary endpoint for both studies was the proportion of patients who achieved at least a one-stage improvement in fibrosis without worsening of NASH after 48 weeks of treatment.[1][2][3]
Q2: What were the key results of the STELLAR-3 and STELLAR-4 trials?
Neither the STELLAR-3 nor the STELLAR-4 trial met its primary endpoint.[1][2][3][5]
-
In STELLAR-3 , the proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH was not significantly different between the this compound treatment groups and the placebo group.[1][2]
-
Similarly, in STELLAR-4 , this compound did not demonstrate a significant anti-fibrotic effect compared to placebo.[1][2][4]
Q3: Was there any evidence that this compound was biologically active in the patients?
Yes, there was evidence of target engagement. The trials showed dose-dependent reductions in hepatic phospho-p38 expression, a downstream marker of ASK1 activity.[2][3] This suggests that this compound was reaching its intended target and modulating the ASK1 signaling pathway. However, this biological activity did not translate into a clinical benefit in terms of fibrosis reduction.[2][3]
Q4: What is the proposed mechanism of action for this compound?
This compound is a selective, oral inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[6][7] ASK1 is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway that is activated by cellular stressors such as oxidative stress and inflammatory cytokines.[6][8][9] In the context of NASH, ASK1 activation is believed to contribute to hepatocyte injury, inflammation, and fibrosis.[9][10] By inhibiting ASK1, this compound was hypothesized to reduce these pathological processes.[6][7]
Q5: What are some potential reasons for the failure of this compound in these trials?
Several factors may have contributed to the negative outcomes of the STELLAR trials:
-
Complexity of NASH Pathophysiology: NASH is a multifactorial disease with multiple parallel pathways driving its progression.[10] Targeting a single pathway with a monotherapy like this compound may be insufficient to reverse established, advanced fibrosis.[11]
-
Advanced Stage of Fibrosis: The patients enrolled in the STELLAR trials had advanced fibrosis (F3 and F4). It is possible that at these late stages, the fibrotic process is less amenable to intervention with a single agent, or that a longer treatment duration is required to observe a significant effect.
-
Limitations of the Animal Models: While preclinical studies in various animal models of liver injury showed promising results for ASK1 inhibition, these models may not fully recapitulate the complexity of human NASH.[10]
-
Role of ASK1 in Liver Homeostasis: Some research suggests that ASK1 may also have protective roles in the liver, such as promoting autophagy, which is a cellular process for clearing damaged components.[12][13][14] Therefore, long-term inhibition of ASK1 could have unintended consequences that might counteract its beneficial anti-inflammatory and anti-apoptotic effects.
Data Presentation
The following tables summarize the key quantitative data from the STELLAR-3 and STELLAR-4 trials.
Table 1: STELLAR-3 Primary Endpoint Results (Bridging Fibrosis, F3)
| Treatment Group | Proportion of Patients with ≥1-Stage Fibrosis Improvement without Worsening of NASH | p-value vs. Placebo |
| This compound 18 mg | 10% (31/322) | 0.49 |
| This compound 6 mg | 12% (39/321) | 0.93 |
| Placebo | 13% (21/159) | - |
Data sourced from Harrison SA, et al. J Hepatol. 2020.[1]
Table 2: STELLAR-4 Primary Endpoint Results (Compensated Cirrhosis, F4)
| Treatment Group | Proportion of Patients with ≥1-Stage Fibrosis Improvement without Worsening of NASH | p-value vs. Placebo |
| This compound 18 mg | 14% (51/354) | 0.56 |
| This compound 6 mg | 13% (45/351) | 0.93 |
| Placebo | 13% (22/172) | - |
Data sourced from Harrison SA, et al. J Hepatol. 2020.[1]
Experimental Protocols
This section provides an overview of the key methodologies employed in the STELLAR-3 and STELLAR-4 trials. It is important to note that highly specific, internal standard operating procedures (SOPs) of the sponsoring company are not publicly available.
Liver Biopsy and Histological Assessment
-
Procedure: Liver biopsies were performed at screening and at week 48.[1]
-
Histological Staining: Standard staining protocols, including Hematoxylin and Eosin (H&E) and Masson's trichrome stain, were likely used to assess liver morphology and fibrosis, respectively.[15]
-
Scoring System: Biopsies were centrally read and scored according to the NASH Clinical Research Network (CRN) fibrosis staging system .[1][15][16][17][18][19] This system stages fibrosis on a scale of 0 to 4:
-
Stage 0: No fibrosis
-
Stage 1: Perisinusoidal or periportal fibrosis
-
Stage 2: Perisinusoidal and periportal fibrosis
-
Stage 3: Bridging fibrosis
-
Stage 4: Cirrhosis[15] The NAFLD Activity Score (NAS), which is a composite score of steatosis, lobular inflammation, and hepatocellular ballooning, was also used to assess disease activity.[17][18]
-
Non-Invasive Tests (NITs) for Fibrosis
A panel of non-invasive tests was used to assess liver fibrosis at baseline and throughout the studies.[1][16]
-
NAFLD Fibrosis Score (NFS): A calculated score based on age, BMI, platelet count, albumin, and AST/ALT ratio.
-
Fibrosis-4 (FIB-4) Index: A calculated score based on age, AST, ALT, and platelet count.
-
Enhanced Liver Fibrosis (ELF) Test: A blood test that measures a panel of three direct markers of fibrosis: hyaluronic acid, tissue inhibitor of metalloproteinase 1 (TIMP-1), and aminoterminal propeptide of type III procollagen (PІІІNP).
-
Transient Elastography (TE): An ultrasound-based technique to measure liver stiffness, which correlates with the degree of fibrosis.[20]
Measurement of Hepatic Phospho-p38 Expression
-
Purpose: To assess the pharmacodynamic activity of this compound by measuring the phosphorylation of p38, a downstream target in the ASK1 signaling pathway.
-
Methodology: While the specific assay details from the STELLAR trials are not publicly available, the measurement of phospho-p38 in liver tissue is typically performed using techniques such as:
-
Immunohistochemistry (IHC): This method uses antibodies to detect the presence and localization of phospho-p38 in liver biopsy sections.
-
Western Blotting: This technique is used to quantify the amount of phospho-p38 in protein extracts from liver tissue.[21][22] Commercially available kits, such as HTRF assays, can also be used for quantification.[23]
-
Visualizations
Signaling Pathway of ASK1 in NASH
References
- 1. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. gilead.com [gilead.com]
- 5. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 6. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. inha.elsevierpure.com [inha.elsevierpure.com]
- 9. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STELLAR 3 and STELLAR 4: Lessons from the fall of Icarus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver ASK1 protects from non-alcoholic fatty liver disease and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Liver ASK1 protects from non‐alcoholic fatty liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noninvasive Tests Accurately Identify Advanced Fibrosis due to NASH: Baseline Data From the STELLAR Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Liver Fibrosis in Non-alcoholic Fatty Liver Disease: From Liver Biopsy to Non-invasive Biomarkers in Diagnosis and Treatment [frontiersin.org]
- 19. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 20. mdpi.com [mdpi.com]
- 21. Inactivation of p38 MAPK during Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. revvity.com [revvity.com]
Selonsertib Monotherapy in NASH: A Technical Troubleshooting Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the failure of Selonsertib monotherapy in the Phase 3 clinical trials for Nonalcoholic Steatohepatitis (NASH). This guide offers troubleshooting insights and frequently asked questions to inform future research and development in this complex therapeutic area.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound in NASH?
This compound is an orally bioavailable, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). In the context of NASH, oxidative stress activates ASK1, which in turn activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] This signaling cascade is believed to promote hepatocyte apoptosis, inflammation, and fibrosis. The therapeutic hypothesis was that by inhibiting ASK1, this compound would interrupt these downstream pathological processes, leading to a reduction in liver fibrosis and inflammation in patients with NASH.
Q2: Why did this compound monotherapy fail to meet its primary endpoints in the Phase 3 STELLAR trials?
This compound monotherapy did not demonstrate a statistically significant improvement in the primary endpoint of fibrosis improvement of at least one stage without worsening of NASH compared to placebo in both the STELLAR-3 trial (for patients with bridging fibrosis, F3) and the STELLAR-4 trial (for patients with compensated cirrhosis, F4).[2][3][4] Several factors may have contributed to this failure:
-
Insufficient Efficacy of the Mechanism in Advanced Disease: While preclinical data was promising, targeting the ASK1 pathway alone may be insufficient to reverse established, advanced fibrosis (F3/F4) in humans. The complex and multifactorial nature of NASH pathogenesis likely requires a multi-targeted or combination therapy approach, a sentiment echoed by Gilead Sciences' Chief Scientific Officer.[2]
-
High Placebo Response Rate: NASH clinical trials have been characterized by a notable placebo response, with a significant percentage of patients in the placebo group showing histological improvement.[5][6][7] In the STELLAR trials, the placebo response for the primary endpoint was 13.2% in STELLAR-3 and 12.8% in STELLAR-4, making it difficult to demonstrate a statistically significant benefit of the active drug.[2][3]
-
Limitations of Preclinical Models: The preclinical animal models used to test this compound, such as the methionine and choline deficient (MCD) diet model, may not fully recapitulate the complexity of human NASH. While this compound showed efficacy in these models, the translation to clinical benefit in humans was not observed.[8]
Q3: What were the specific primary endpoints of the STELLAR-3 and STELLAR-4 trials?
The primary efficacy endpoint for both the STELLAR-3 and STELLAR-4 trials was the proportion of patients who achieved at least a one-stage improvement in liver fibrosis without worsening of NASH after 48 weeks of treatment.[9] Worsening of NASH was defined as an increase in the NAFLD Activity Score (NAS) for ballooning, inflammation, or steatosis.[10]
Troubleshooting Guide for NASH Clinical Trials
This section provides insights into potential challenges and considerations for designing and interpreting clinical trials in NASH, drawing lessons from the this compound program.
Issue: High Placebo Response Obscuring Drug Efficacy
-
Problem: A significant proportion of patients receiving placebo demonstrate histological improvement, making it challenging to show a statistically significant treatment effect. In the STELLAR-3 trial, 13.2% of patients in the placebo group met the primary endpoint.[2]
-
Troubleshooting/Considerations:
-
Stringent Patient Selection: Implement rigorous inclusion and exclusion criteria to enroll patients with a higher likelihood of disease progression and a lower likelihood of spontaneous improvement.
-
Standardized Lifestyle Advice: Provide standardized and minimal lifestyle advice to all participants to reduce variability in response due to behavioral changes.
-
Objective, Quantitative Endpoints: Incorporate non-invasive biomarkers and quantitative imaging techniques alongside histology to provide more objective measures of treatment response.
-
Statistical Power: Account for the expected placebo response rate when calculating the required sample size to ensure adequate statistical power.
-
Issue: Discrepancy Between Preclinical and Clinical Efficacy
-
Problem: Promising results in animal models of NASH do not always translate to efficacy in human clinical trials, as was the case with this compound.[8]
-
Troubleshooting/Considerations:
-
Translatability of Animal Models: Critically evaluate the relevance of the chosen animal model to human NASH pathophysiology. Models that more closely mimic the metabolic and inflammatory drivers of human NASH should be prioritized.
-
Combination Therapy in Preclinical Studies: Explore the efficacy of combination therapies in preclinical models to identify synergistic effects that may be necessary to address the multifaceted nature of NASH.
-
Early Human Proof-of-Concept Studies: Design robust Phase 2a studies with clear go/no-go criteria based on both histological and non-invasive endpoints to de-risk progression to expensive Phase 3 trials.
-
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase 3 STELLAR trials.
Table 1: STELLAR-3 Trial Primary Endpoint Results (F3 Fibrosis)
| Treatment Group | N | Percentage of Patients with ≥1 Stage Fibrosis Improvement without Worsening of NASH | p-value vs. Placebo |
| This compound 18 mg | 322 | 9.3% | 0.42 |
| This compound 6 mg | 321 | 12.1% | 0.93 |
| Placebo | 159 | 13.2% | - |
Table 2: STELLAR-4 Trial Primary Endpoint Results (F4 Fibrosis)
| Treatment Group | N | Percentage of Patients with ≥1 Stage Fibrosis Improvement without Worsening of NASH | p-value vs. Placebo |
| This compound 18 mg | 354 | 14.4% | 0.56 |
| This compound 6 mg | 351 | 12.5% | 1.00 |
| Placebo | 172 | 12.8% | - |
Experimental Protocols
Clinical Trial Design: STELLAR-3 and STELLAR-4
-
Study Design: The STELLAR-3 and STELLAR-4 trials were Phase 3, randomized, double-blind, placebo-controlled studies.[11]
-
Patient Population:
-
Inclusion Criteria (General):
-
Age 18-70 years.
-
Liver biopsy consistent with NASH and either F3 (STELLAR-3) or F4 (STELLAR-4) fibrosis, as confirmed by a central pathologist.[12]
-
-
Exclusion Criteria (General):
-
History of decompensated liver disease (e.g., ascites, variceal bleeding).[12]
-
Other causes of chronic liver disease (e.g., viral hepatitis, alcoholic liver disease).
-
Excessive alcohol consumption.
-
-
Treatment Arms: Patients were randomized to receive this compound 18 mg, this compound 6 mg, or placebo once daily.
-
Primary Endpoint Assessment: The primary endpoint was assessed at week 48 via liver biopsy.[9]
Histological Assessment
-
Method: Liver biopsies were obtained at screening and at week 48.
-
Scoring System: Histological features were scored by central pathologists according to the NASH Clinical Research Network (CRN) scoring system.[13][14] This system evaluates:
-
Steatosis: 0-3
-
Lobular Inflammation: 0-3
-
Hepatocellular Ballooning: 0-2
-
Fibrosis: 0-4
-
-
NAFLD Activity Score (NAS): The sum of the scores for steatosis, lobular inflammation, and ballooning, ranging from 0 to 8.[15]
Preclinical Animal Models
-
Methionine and Choline Deficient (MCD) Diet Model: This is a commonly used diet-induced model of NASH that leads to steatohepatitis and fibrosis. This compound showed efficacy in reducing these features in this model.[8]
-
High-Fat Diet plus Carbon Tetrachloride (HFD+CCl4) Model: This model combines a high-fat diet to induce steatosis with low-dose CCl4 to accelerate fibrosis.
Visualizations
Caption: ASK1 Signaling Pathway in NASH Pathogenesis.
Caption: Simplified STELLAR Phase 3 Trial Workflow.
References
- 1. 'ASK1'ng to be written off? Gilead's this compound fails another phase III NASH trial + | Bioworld | BioWorld [bioworld.com]
- 2. Gilead’s this compound fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 3. Gilead’s this compound fails in Phase III STELLAR-4study for NASH [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The Placebo Response in Randomized Trials in Nonalcoholic Steatohepatitis Simply Explained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Rates of and Factors Associated With Placebo Response in Trials of Pharmacotherapies for Nonalcoholic Steatohepatitis: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. STELLAR 3 and STELLAR 4: Lessons from the fall of Icarus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gilead.com [gilead.com]
- 12. A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Safety and Efficacy of this compound in Subjects with Compensated Cirrhosis due to Nonalcoholic Steatohepatitis (NASH) | Research with human participants [onderzoekmetmensen.nl]
- 13. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-alcoholic fatty liver disease - histological scoring systems: a large cohort single-center, evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential resistance mechanisms to Selonsertib treatment in liver cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential resistance mechanisms to Selonsertib in liver cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, oral inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] In response to cellular stressors like reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 becomes activated.[3][5][6] This activation leads to the phosphorylation and activation of downstream kinases p38 and c-Jun N-terminal kinase (JNK), which in turn promote inflammation, apoptosis, and fibrosis.[3][4][7] this compound aims to block these pathological processes by inhibiting ASK1 at the top of this cascade.[8]
Q2: Why is investigating resistance to this compound relevant, given its clinical trial outcomes?
This compound did not meet its primary efficacy endpoints in two Phase III clinical trials, STELLAR-3 (for patients with bridging fibrosis, F3) and STELLAR-4 (for patients with compensated cirrhosis, F4), for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][9][10] In both studies, this compound failed to show a statistically significant improvement in fibrosis by at least one stage without worsening of NASH compared to placebo after 48 weeks.[1][2] Despite evidence of target engagement (dose-dependent reductions in hepatic phospho-p38), this did not translate to anti-fibrotic efficacy.[2] This discrepancy suggests that liver cells may possess intrinsic or develop adaptive resistance mechanisms that bypass the effects of ASK1 inhibition. Understanding these mechanisms is crucial for the development of future anti-fibrotic therapies, potentially including combination strategies.[9]
Q3: What are the major signaling pathways implicated in liver fibrosis beyond ASK1?
Liver fibrosis is a complex process involving multiple signaling pathways. While the ASK1-p38/JNK pathway is a contributor, other pathways play crucial roles in the activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix. A key alternative pathway is the Transforming Growth Factor-β (TGF-β)/Smads pathway, which is a potent driver of fibrogenesis.[11] The lack of efficacy of this compound monotherapy may be due to the continued activity of these parallel fibrogenic pathways.
Troubleshooting Guides
Issue 1: Confirmed ASK1 pathway inhibition, but no significant reduction in fibrotic markers.
You have treated your primary liver cells or cell lines (e.g., LX-2, HSC-T6) with this compound and confirmed a reduction in phosphorylated p38 or JNK via Western blot, but you do not observe a corresponding decrease in fibrotic markers like alpha-smooth muscle actin (α-SMA) or collagen type I (COL1A1) expression.
Potential Causes and Troubleshooting Steps:
-
Activation of Compensatory Bypass Pathways: The inhibition of one pathway may lead to the upregulation of others that also drive fibrosis.
-
Action: Investigate the activation status of key parallel pathways. The TGF-β/Smad pathway is a primary candidate.
-
Experiment: Perform a Western blot to check the levels of phosphorylated Smad2 and Smad3. An increase in p-Smad2/3 upon this compound treatment would suggest the activation of this compensatory pathway.
-
-
Experimental Model Limitations: The chosen in vitro model may not fully recapitulate the complexity of NASH pathology, where multiple stressors and cell types are involved.
Visualizing the Bypass Pathway Hypothesis
The following diagram illustrates how fibrotic signaling can persist through the TGF-β/Smad pathway despite the effective inhibition of the ASK1 pathway by this compound.
Caption: Compensatory signaling via the TGF-β/Smad pathway may sustain fibrosis despite ASK1 inhibition.
Issue 2: this compound shows reduced efficacy over time or requires high concentrations in vitro.
You observe an initial anti-fibrotic effect, but it wanes with prolonged treatment, or you need to use concentrations of this compound that are higher than physiologically expected to see an effect.
Potential Causes and Troubleshooting Steps:
-
Active Drug Efflux: Liver cells, particularly cancer cell lines, can overexpress ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. This compound has been shown to interact with ABCB1 (MDR1) and ABCG2 (BCRP), which could potentially lead to its extrusion from the cell, lowering its intracellular concentration and efficacy.[14][15]
-
Action: Determine if your cell model expresses these transporters and if their activity is contributing to resistance.
-
Experiment 1 (Expression): Use qRT-PCR or Western blot to quantify the expression levels of ABCB1 and ABCG2 in your liver cells.
-
Experiment 2 (Function): Perform a drug efflux assay. Pre-incubate cells with this compound or a known inhibitor (e.g., Verapamil for ABCB1) and then measure the intracellular accumulation of a fluorescent substrate like Rhodamine 123. Reduced fluorescence in untreated cells compared to inhibitor-treated cells would indicate active efflux.
-
-
Upregulation of Pro-Survival/Antioxidant Pathways: Chronic stress can induce protective pathways that may counteract the pro-apoptotic signals mediated by ASK1. The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response.[16][17] Its activation could confer resistance to stress-induced apoptosis.
-
Action: Assess the activation state of the NRF2 pathway in your experimental model.
-
Experiment: Measure the nuclear translocation of NRF2 via immunofluorescence or subcellular fractionation followed by Western blot. Additionally, use qRT-PCR to measure the expression of NRF2 target genes (e.g., HMOX1, NQO1).
-
Visualizing the Drug Efflux Mechanism
This diagram illustrates how ABC transporters can reduce the intracellular concentration of this compound.
Caption: ABC transporters may actively pump this compound out of the cell, reducing its therapeutic effect.
Summary of Clinical Trial Data
The lack of clinical efficacy in the Phase III STELLAR trials is the primary motivation for investigating resistance. The data below summarizes the key endpoint.
| Clinical Trial | Patient Population | Treatment Groups | Primary Endpoint Met? | Fibrosis Improvement (≥1 stage) without Worsening NASH at Week 48 |
| STELLAR-3 [2][9][10] | NASH with Bridging Fibrosis (F3) | This compound 18 mg | No | 9.3% - 10% |
| This compound 6 mg | No | 12.1% | ||
| Placebo | - | 13.2% | ||
| STELLAR-4 [1][2] | NASH with Compensated Cirrhosis (F4) | This compound 18 mg | No | 14.4% |
| This compound 6 mg | No | 12.5% | ||
| Placebo | - | 12.8% |
Key Experimental Protocols
Protocol 1: Western Blot for Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the ASK1 and TGF-β signaling pathways.
-
Cell Lysis: Treat liver cells with this compound and/or TGF-β for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Key Antibodies: p-ASK1 (Thr845), total ASK1, p-p38, total p38, p-Smad2, p-Smad3, total Smad2/3, α-SMA, and a loading control (e.g., GAPDH, β-Actin).
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, apply an ECL substrate, and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing phosphoproteins to their total protein and then to the loading control.
Protocol 2: qRT-PCR for Gene Expression Analysis
Objective: To measure the mRNA levels of fibrosis-related genes and ABC transporters.
-
RNA Extraction: Following cell treatment, extract total RNA using a TRIzol-based method or a commercial kit.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Target Gene Primers:COL1A1, ACTA2 (α-SMA), TIMP1, TGFB1, ABCB1, ABCG2.
-
Housekeeping Gene Primers:GAPDH, ACTB.
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling protocol.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Visualizing an Experimental Workflow for Resistance Investigation
This flowchart outlines a logical sequence of experiments to dissect potential this compound resistance.
References
- 1. gilead.com [gilead.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of ASK family proteins in stress responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilead’s this compound fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 12. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 14. This compound (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of NRF2 in Fibrotic Diseases: From Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchwithrutgers.com [researchwithrutgers.com]
Improving the therapeutic window of Selonsertib in acute liver failure models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Selonsertib in pre-clinical acute liver failure (ALF) models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in acute liver failure?
A1: this compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). In the context of acute liver failure, particularly in models like lipopolysaccharide/D-galactosamine (LPS/GalN)-induced injury, this compound exerts its protective effects by inhibiting the ASK1-JNK-DRP1 signaling pathway.[1][2] This inhibition attenuates the mitochondrial translocation of c-Jun N-terminal kinase (JNK) and Dynamin-related protein 1 (DRP1), thereby preventing mitochondrial damage and subsequent macrophage-mediated inflammation and hepatocyte necrosis.[1][2]
Q2: What is the reported therapeutic window for this compound in the LPS/GalN-induced ALF mouse model?
A2: The therapeutic window for this compound in the LPS/GalN model is notably narrow. Efficacy is observed when the drug is administered as a pretreatment or very early after the inflammatory insult.[1] Studies have shown significant protection when this compound is given 30 minutes before, or up to 1 hour after, the LPS/GalN challenge.[1] However, delaying the administration to 2 or 4 hours post-challenge results in a loss of protective effects.[1]
Q3: Why is the therapeutic window for this compound so limited in this model?
A3: The limited therapeutic window is directly linked to the kinetics of the downstream signaling cascade it aims to inhibit.[1] In the LPS/GalN model, massive activation and mitochondrial translocation of JNK and DRP1 occur approximately 2 hours after the insult.[1] Since this compound acts upstream by inhibiting ASK1, it is most effective when administered before this surge in JNK and DRP1 activity. Once these downstream effectors are activated and have moved to the mitochondria, inhibiting ASK1 is no longer sufficient to prevent the resulting cellular damage.[1]
Q4: Has this compound been effective in clinical trials?
A4: While showing promise in preclinical models of liver disease, this compound did not meet its primary endpoints in Phase 3 clinical trials (STELLAR-3 and STELLAR-4) for patients with non-alcoholic steatohepatitis (NASH) and advanced fibrosis.[3][4][5] In these trials, this compound did not result in a statistically significant improvement in fibrosis without worsening of NASH compared to placebo.[3][4][5] Despite its failure in these specific indications, the drug was generally well-tolerated.[3][4]
Troubleshooting Guide
Issue 1: Lack of Efficacy of this compound in a Murine ALF Model
| Possible Cause | Troubleshooting Suggestion |
| Timing of Administration: this compound was administered too late relative to the induction of liver injury. | The narrow therapeutic window is a critical factor. Ensure this compound is administered prophylactically (e.g., 30 minutes prior to LPS/GalN injection) or within 1 hour of the insult.[1] |
| Suboptimal Dosage: The dose of this compound used may be insufficient to achieve adequate ASK1 inhibition. | A dose-dependent effect has been observed. Consider titrating the dose of this compound. In a mouse model of LPS/GalN-induced ALF, doses of 15, 30, and 60 mg/kg have shown efficacy.[1] |
| Model Variability: The specific ALF model or strain of mice may have different kinetics of JNK activation. | Characterize the time course of JNK and DRP1 activation in your specific model system to determine the optimal window for this compound administration. |
| Drug Stability/Formulation: The this compound compound may have degraded or been improperly formulated. | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment according to the manufacturer's instructions. |
Issue 2: How to Potentially Widen the Therapeutic Window of this compound
| Experimental Approach | Rationale & Suggested Protocol |
| Combination Therapy with a JNK Inhibitor: Co-administration of this compound with a direct JNK inhibitor. | Since the loss of this compound's efficacy is linked to delayed JNK activation, a combination approach may be beneficial. A JNK inhibitor like SP600125 could be used to block the downstream effects even if this compound is administered later.[6][7] Protocol Idea: Administer this compound at a later time point (e.g., 1.5 hours post-LPS/GalN) concurrently with an effective dose of a JNK inhibitor. |
| Modulating JNK Translocation: Investigating agents that can delay the mitochondrial translocation of JNK. | The key event rendering late this compound treatment ineffective is the movement of activated JNK to the mitochondria.[1] Research into pathways that regulate this translocation could reveal targets for co-therapies. |
| Alternative Delivery Systems: Utilizing novel drug delivery technologies. | Encapsulating this compound in a targeted delivery system (e.g., nanoparticles targeted to macrophages) could potentially increase its local concentration in the liver and prolong its effective duration. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound Pretreatment on Liver Injury Markers in LPS/GalN-Induced ALF in Mice
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum TBiL (μmol/L) |
| Control (LPS/GalN only) | - | Dramatically Elevated | Dramatically Elevated | Dramatically Elevated |
| This compound | 15 | Remarkable Reduction | Remarkable Reduction | Remarkable Reduction |
| This compound | 30 | Remarkable Reduction | Remarkable Reduction | Remarkable Reduction |
| This compound | 60 | Remarkable Reduction | Remarkable Reduction | Remarkable Reduction |
Source: Adapted from a study on this compound in a mouse model of ALF.[1] "Remarkable Reduction" indicates a statistically significant decrease compared to the control group.
Table 2: Efficacy of this compound in a Phase 2 Clinical Trial in Patients with NASH and Fibrosis
| Treatment Group | Dose | Patients with ≥1 Stage Fibrosis Improvement (%) |
| This compound | 18 mg | 43% |
| This compound | 6 mg | 30% |
| Simtuzumab alone | - | 20% |
Source: Data from a 24-week Phase 2 trial in patients with NASH and stage 2 or 3 liver fibrosis.[7][8]
Experimental Protocols
1. LPS/D-Galactosamine-Induced Acute Liver Failure in Mice
-
Model: This model is widely used to simulate endotoxin-induced acute liver injury.[9][10]
-
Animals: C57BL/6J mice (male, 6-8 weeks old) are commonly used.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
D-Galactosamine (D-GalN).
-
This compound.
-
-
Procedure:
-
Prepare a solution of LPS and D-GalN in sterile saline. Typical doses are LPS (10-500 µg/kg) and D-GalN (400-800 mg/kg).[1][9]
-
Administer this compound (dissolved in an appropriate vehicle) via intraperitoneal (i.p.) injection at the desired time point relative to the LPS/D-GalN challenge (e.g., 30 minutes prior).
-
Administer the LPS/D-GalN solution via i.p. injection.
-
Monitor animals for signs of distress.
-
At a predetermined endpoint (e.g., 6 hours post-injection), euthanize the mice and collect blood and liver tissue for analysis.[1][10]
-
2. Assessment of Mitochondrial Dysfunction in Hepatocytes
-
Mitochondrial Membrane Potential (MMP):
-
Use a cationic dye such as JC-1.
-
In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red.
-
In apoptotic or damaged cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
The ratio of red to green fluorescence can be quantified using flow cytometry or fluorescence microscopy.[11]
-
-
ATP Levels:
-
Cellular ATP can be measured using luciferin-luciferase-based assays.
-
The amount of light produced is proportional to the ATP concentration.[11]
-
-
Oxygen Consumption Rate (OCR):
3. Western Blot for Phosphorylated JNK (p-JNK) and DRP1
-
Tissue Preparation:
-
Homogenize liver tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies against p-JNK, total JNK, DRP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: this compound's mechanism of action in acute liver failure.
Caption: Experimental workflow for testing this compound in ALF.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Mitochondrial Dysfunction Arising from Treatment with Hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. gilead.com [gilead.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 7. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 11. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter low oral bioavailability of Selonsertib during preclinical experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the potential causes?
Several factors could contribute to low oral bioavailability in preclinical models. These can be broadly categorized as issues related to the drug substance itself, the formulation, or the physiological environment of the animal model. Potential causes include:
-
Poor aqueous solubility: this compound, as a small molecule inhibitor, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
High first-pass metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. Cytochrome P450 enzymes are often involved in the metabolism of kinase inhibitors[1].
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, reducing its net absorption.
-
Chemical instability: The compound might be unstable in the acidic environment of the stomach or be degraded by intestinal enzymes.
-
Inadequate formulation: The vehicle used to dissolve or suspend this compound for oral dosing may not be optimal for its absorption.
Q2: How can we investigate if poor solubility is the primary reason for the low bioavailability of this compound in our experiments?
To determine if solubility is a limiting factor, you can perform a series of in vitro and in vivo experiments:
-
Aqueous Solubility Assessment: Determine the solubility of this compound in buffers at different pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8)[2].
-
Biorelevant Media Solubility: Assess solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to get a more physiologically relevant measure.
-
In Vivo Dose Escalation Study: If the low bioavailability is dose-dependent, it might suggest solubility-limited absorption.
-
Formulation Screening: Test different formulations, such as lipid-based systems or amorphous solid dispersions, which are known to enhance the solubility of poorly soluble compounds[2].
Q3: What experimental approaches can be used to determine if high first-pass metabolism is affecting this compound's bioavailability?
To investigate the impact of first-pass metabolism, consider the following:
-
In Vitro Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes from the preclinical species being used (e.g., rat, mouse) to determine the rate of metabolism.
-
Caco-2 Permeability Assay: This in vitro model of the intestinal barrier can help assess both permeability and the potential for intestinal metabolism.
-
Comparison of Oral vs. Intravenous Pharmacokinetics: A fundamental way to quantify absolute bioavailability and the extent of first-pass metabolism is to compare the Area Under the Curve (AUC) of plasma concentration-time profiles following oral and intravenous administration of this compound.
Q4: We suspect that active efflux by transporters like P-gp might be limiting the absorption of this compound. How can we confirm this?
You can investigate the role of efflux transporters using these methods:
-
In Vitro Transporter Assays: Use cell lines that overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) to see if this compound is a substrate.
-
Co-administration with an Inhibitor: In your animal model, you can co-administer this compound with a known P-gp inhibitor, such as verapamil or ketoconazole. A significant increase in this compound's plasma exposure would suggest that P-gp-mediated efflux is a limiting factor.
Data Presentation
While specific public data on the oral bioavailability of this compound in preclinical models is limited, the following table provides a representative example of how pharmacokinetic parameters for a hypothetical small molecule inhibitor might be summarized.
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 15 | 25 | 40 |
| Tmax (h) | 1.0 | 2.0 | 1.5 |
| Cmax (ng/mL) | 250 | 400 | 800 |
| AUC (ng*h/mL) | 800 | 1500 | 4000 |
| Clearance (mL/min/kg) | 20 | 15 | 10 |
This table presents illustrative data for educational purposes and does not represent actual reported values for this compound.
Experimental Protocols
Protocol for a Single-Dose Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for determining the oral bioavailability of a test compound like this compound in rats.
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), weighing 250-300g. House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Groups:
-
Group 1 (Intravenous): 3-5 rats will receive a single intravenous (IV) dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Group 2 (Oral): 3-5 rats will receive a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Formulation:
-
IV Formulation: Dissolve this compound in a suitable vehicle such as a mixture of saline and a solubilizing agent (e.g., DMSO, PEG400). The final concentration of the organic solvent should be non-toxic.
-
Oral Formulation: Prepare a suspension or solution of this compound in a vehicle appropriate for oral administration (e.g., 0.5% methylcellulose in water).
-
-
Dosing and Sampling:
-
Fast the rats overnight before dosing.
-
Administer the IV or oral dose.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC for both the IV and oral groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: this compound inhibits the ASK1 signaling pathway.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Combination Therapy of Selonsertib, Cilofexor, and Firsocostat for NASH: A Comparative Guide
An objective analysis of the clinical efficacy and underlying mechanisms of the triple combination therapy for nonalcoholic steatohepatitis (NASH) with advanced fibrosis, based on data from the Phase 2b ATLAS clinical trial.
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic fat accumulation, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH, involving multiple interconnected pathways, has led to the investigation of combination therapies targeting different aspects of the disease. This guide provides a detailed comparison of the efficacy of a triple combination therapy comprising selonsertib, an Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor; cilofexor, a non-steroidal farnesoid X receptor (FXR) agonist; and firsocostat, an acetyl-CoA carboxylase (ACC) inhibitor. The data presented is primarily from the 48-week, randomized, double-blind, placebo-controlled Phase 2b ATLAS trial in patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).
Mechanisms of Action
The rationale for combining this compound, cilofexor, and firsocostat lies in their distinct and potentially complementary mechanisms of action targeting inflammation/apoptosis, bile acid and lipid metabolism, and de novo lipogenesis, respectively.
-
This compound (ASK1 Inhibitor): Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of cellular stress and inflammation. In NASH, oxidative stress activates ASK1, leading to downstream activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] This signaling cascade promotes hepatocyte apoptosis, inflammation, and fibrosis.[1][2] this compound, by inhibiting ASK1, aims to mitigate these pathological processes.[1][2]
-
Cilofexor (FXR Agonist): Farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[3][4] Cilofexor, a non-steroidal FXR agonist, is designed to reduce liver fat, inflammation, and fibrosis by modulating these metabolic pathways.[3][5]
-
Firsocostat (ACC Inhibitor): Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo lipogenesis (DNL), the process of converting excess carbohydrates into fatty acids.[6][7] Increased DNL is a significant contributor to hepatic steatosis in NASH.[6] Firsocostat inhibits ACC, thereby reducing the synthesis of fatty acids in the liver.[6][7]
Efficacy Data from the ATLAS Trial
The ATLAS trial evaluated the efficacy of this compound, cilofexor, and firsocostat as monotherapies and in various dual and triple combinations. The primary endpoint was the proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH at week 48.
Primary Endpoint Analysis
The ATLAS trial did not meet its primary endpoint for any of the treatment arms, including the triple combination, as compared to placebo.[8][9]
| Treatment Group | N | Fibrosis Improvement ≥1 Stage w/o Worsening of NASH (%) | p-value vs. Placebo |
| Placebo | 56 | 11% | - |
| This compound + Cilofexor + Firsocostat | N/A | N/A | N/A |
| Cilofexor + Firsocostat | 56 | 21% | 0.17 |
| Cilofexor + this compound | 55 | 19% | 0.26 |
| Firsocostat + this compound | 58 | 15% | 0.62 |
| Cilofexor | 56 | 12% | 0.96 |
| Firsocostat | 56 | 12% | 0.94 |
Note: The this compound monotherapy arm was discontinued during the trial. Data for the triple combination therapy was not explicitly reported in the primary publication, suggesting it was not a primary comparison arm or was discontinued.
Secondary Endpoint Analysis
Despite failing to meet the primary endpoint, the combination of cilofexor and firsocostat demonstrated statistically significant improvements in several secondary endpoints compared to placebo.[10][11]
| Secondary Endpoint | Cilofexor + Firsocostat | Placebo | p-value |
| Histologic Endpoints | |||
| ≥2-point reduction in NAS | Significantly higher proportion | Lower proportion | ≤ 0.05 |
| Reduction in Steatosis | Significant reduction | No significant change | ≤ 0.05 |
| Reduction in Lobular Inflammation | Significant reduction | No significant change | ≤ 0.05 |
| Reduction in Hepatocellular Ballooning | Significant reduction | No significant change | ≤ 0.05 |
| Non-Invasive Tests | |||
| Alanine Aminotransferase (ALT) | Significant improvement | No significant change | ≤ 0.05 |
| Aspartate Aminotransferase (AST) | Significant improvement | No significant change | ≤ 0.05 |
| Bilirubin | Significant improvement | No significant change | ≤ 0.05 |
| Enhanced Liver Fibrosis (ELF) Score | Significant improvement | No significant change | ≤ 0.05 |
| Liver Stiffness (Transient Elastography) | Significant improvement | No significant change | ≤ 0.05 |
Experimental Protocols
ATLAS Trial (NCT03449446)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled study.[10][12]
-
Participants: 392 patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).[10][12]
-
Interventions: Patients were randomized to receive one of the following once daily for 48 weeks:[10][12]
-
This compound 18 mg
-
Cilofexor 30 mg
-
Firsocostat 20 mg
-
Dual combinations of the above
-
Placebo
-
-
Primary Outcome Measures: The proportion of participants with a ≥1-stage improvement in fibrosis without worsening of NASH at week 48. Fibrosis was staged according to the NASH Clinical Research Network (CRN) classification. Worsening of NASH was defined as a ≥1-point increase in hepatocellular ballooning or lobular inflammation.[10][12]
-
Key Secondary Outcome Measures: Changes in NAFLD Activity Score (NAS), liver biochemistry (e.g., ALT, AST), and non-invasive markers of fibrosis (e.g., ELF score, liver stiffness).[10][12]
Visualizing the Pathways and Trial Design
To better understand the scientific basis and structure of this therapeutic approach, the following diagrams illustrate the targeted signaling pathways and the experimental workflow of the ATLAS trial.
Conclusion
The combination of this compound, cilofexor, and firsocostat did not demonstrate a statistically significant improvement in the primary endpoint of fibrosis reduction without worsening of NASH in the Phase 2b ATLAS trial. However, the dual combination of cilofexor and firsocostat showed promising results on several key secondary histologic and non-invasive measures of liver health. These findings suggest that targeting the FXR and ACC pathways in combination may be a viable strategy for improving liver biochemistry and reducing steatosis, inflammation, and ballooning in patients with advanced fibrosis due to NASH. The lack of efficacy on the primary fibrosis endpoint with the triple combination underscores the complexity of treating advanced fibrosis in NASH and highlights the need for further research to identify the most effective therapeutic combinations and patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gilead.com [gilead.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Selonsertib and GS-444217 in Preclinical Models of Kidney Fibrosis
In the landscape of therapeutic development for chronic kidney disease (CKD), particularly targeting the pathological process of fibrosis, Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a key molecular target. Oxidative stress, a central driver of kidney injury, activates ASK1, which in turn triggers downstream signaling cascades leading to inflammation, apoptosis, and fibrosis.[1][2] This guide provides a comparative overview of two selective ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217, based on available preclinical data in models of kidney fibrosis. Both small molecules were developed by Gilead Sciences to mitigate the progression of fibrotic diseases.
Mechanism of Action: Targeting the ASK1 Pathway
This compound and GS-444217 are both potent and selective small-molecule inhibitors of ASK1.[1][3] They act by competitively binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[1] The inhibition of ASK1 disrupts the downstream activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), key mediators of pro-inflammatory and pro-fibrotic signaling.[1][4] By blocking this pathway, both compounds aim to reduce renal cell apoptosis, inflammation, and the deposition of extracellular matrix proteins that characterize kidney fibrosis.[4][5]
Performance Data in Preclinical Kidney Fibrosis Models
While no direct head-to-head studies have been published, the efficacy of both this compound and GS-444217 has been evaluated in various rodent models of kidney fibrosis. The following tables summarize key findings from these independent studies.
GS-444217: Efficacy in Rodent Models of Kidney Disease
| Model | Key Findings | Reference |
| Diabetic Kidney Disease (db/db eNOS-/- mice) | Halted the decline of glomerular filtration rate (GFR). Reduced albuminuria, glomerulosclerosis, podocyte loss, and tubulointerstitial fibrosis. | [1][6] |
| Unilateral Ureteral Obstruction (UUO) in rats | Reduced tubular cell death, interstitial inflammation, and kidney fibrosis. | [7][8] |
| Nephrotoxic Serum Nephritis in rats | Reduced crescent formation, prevented renal impairment, and decreased proteinuria. Also reduced macrophage activation, T-cell infiltration, and renal fibrosis. | [9] |
| HIV-Associated Nephropathy (Tg26 mice) | Attenuated glomerulosclerosis, podocyte loss, tubular injury, interstitial inflammation, and renal fibrosis. Improved renal function and reduced albuminuria. | [8][10] |
This compound (GS-4997): Efficacy in Rodent Models of Kidney Disease
| Model | Key Findings | Reference |
| Diabetic Kidney Disease (streptozotocin-induced in Nos3-deficient mice) | Reduced markers of kidney tubulointerstitial fibrosis. Did not affect hypertension or albuminuria in this model. | [7] |
| 5/6 Nephrectomy (5/6 Nx) in rats | When combined with enalapril, significantly reduced glomerulosclerosis, attenuated kidney function decline, and reduced podocyte loss more effectively than either agent alone. This compound monotherapy preserved kidney function without affecting systolic blood pressure. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are summaries of the experimental protocols used in key studies for GS-444217 and this compound.
GS-444217 in Diabetic Kidney Disease Model[1]
-
Animal Model: Male db/db eNOS-/- mice, a model of progressive diabetic kidney disease.
-
Drug Administration: GS-444217 was administered in the diet at 10, 30, or 60 mg/kg/day for 8 weeks.
-
Assessment of Kidney Fibrosis: Kidney sections were stained with Sirius Red/Fast Green to quantify collagen deposition. Immunohistochemistry was used to assess the expression of fibronectin and α-smooth muscle actin (α-SMA).
-
Assessment of Kidney Function: Glomerular filtration rate (GFR) was measured via the clearance of FITC-sinistrin. Albuminuria was assessed by measuring urinary albumin and creatinine levels.
This compound in 5/6 Nephrectomy Model[5]
-
Animal Model: Male Sprague Dawley rats underwent a 5/6 nephrectomy (5/6 Nx).
-
Drug Administration: Eight weeks post-surgery, rats were randomized to receive vehicle, this compound (30 mg/kg/day by oral gavage), enalapril (10 mg/kg/day in drinking water), or a combination of both for 4 weeks.
-
Assessment of Kidney Function: Serum creatinine and urinary albumin were measured at intervals throughout the study.
Comparative Summary and Conclusion
Both GS-444217 and its clinical counterpart, this compound, have demonstrated anti-fibrotic effects in various preclinical models of kidney disease by targeting the ASK1 signaling pathway. GS-444217 has shown robust efficacy across multiple models, including those for diabetic kidney disease, obstructive nephropathy, and inflammatory glomerulonephritis, consistently demonstrating improvements in kidney function and reductions in inflammation and fibrosis.[1][8][9]
This compound has also shown promise, particularly in reducing tubulointerstitial fibrosis markers and, when combined with standard-of-care medication like an ACE inhibitor, providing additive protective effects on glomerulosclerosis and kidney function decline.[5][7] The data for this compound in preclinical kidney models appears less extensive in the public domain compared to GS-444217, likely due to its progression into clinical trials for various indications, including diabetic kidney disease.[3][11]
References
- 1. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound in Patients with Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Kidney Protection Beyond Standard of Care in a Hypertensive, Secondary Glomerulosclerosis CKD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 Inhibitor in Chronic Kidney Disease Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of apoptosis signal-regulating kinase 1 mitigates the pathogenesis of human immunodeficiency virus-associated nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of apoptosis signal-regulating kinase 1 mitigates the pathogenesis of human immunodeficiency virus-associated nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma proteome signatures of ASK1 inhibition by this compound associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Validating Selonsertib's Anti-Fibrotic Effects: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the anti-fibrotic effects of Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). Intended for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound across different dosages and against control groups, supported by experimental data from preclinical and clinical studies. The guide details the methodologies for key experiments and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound has been investigated as a potential therapeutic agent for liver fibrosis, particularly in the context of Nonalcoholic Steatohepatitis (NASH). Its mechanism of action involves the inhibition of ASK1, a key molecule in the stress-induced signaling pathway that promotes inflammation, apoptosis, and fibrosis.[1][2][3] Preclinical studies and a Phase 2 clinical trial suggested promising anti-fibrotic activity. However, subsequent Phase 3 trials in patients with advanced fibrosis and cirrhosis due to NASH did not meet their primary efficacy endpoints.[4][5][6] This guide presents the data from these studies to offer a balanced perspective on this compound's efficacy, focusing on its effects on multiple fibrosis markers.
Data Presentation: this compound's Impact on Fibrosis Markers
The following tables summarize the quantitative data from key studies evaluating the efficacy of this compound in reducing liver fibrosis.
Preclinical Data: In Vivo Rat Model of Liver Fibrosis
In a study using a dimethylnitrosamine (DMN)-induced liver fibrosis model in rats, this compound treatment demonstrated a significant reduction in fibrotic markers.[1][2][3]
| Fibrosis Marker | Control (DMN only) | This compound-treated (DMN + this compound) | Percentage Reduction |
| Collagen Deposition (Sirius Red Staining) | High | Significantly Reduced | Data not quantified |
| α-Smooth Muscle Actin (α-SMA) Expression | High | Significantly Reduced | Data not quantified |
| Fibronectin Expression | High | Significantly Reduced | Data not quantified |
| Collagen Type I Expression | High | Significantly Reduced | Data not quantified |
Clinical Data: Phase 2 Trial in Patients with NASH and Stage 2-3 Fibrosis
A multicenter, randomized, open-label Phase 2 trial evaluated the efficacy of two different doses of this compound (6 mg and 18 mg daily) over 24 weeks. The control group received simtuzumab, which was found to have no effect on histology and thus served as a placebo for this analysis.[7][8][9]
| Efficacy Endpoint (at Week 24) | Simtuzumab Alone (Control) | This compound 6 mg (with/without Simtuzumab) | This compound 18 mg (with/without Simtuzumab) |
| Histological Improvement | |||
| ≥1-Stage Fibrosis Improvement (NASH CRN) | 20% (2/10) | 30% (8/27) | 43% (13/30) |
| Progression to Cirrhosis | 20% (2/10) | 7% (2/27) | 3% (1/30) |
| Quantitative Fibrosis Assessment | |||
| Median Change in Hepatic Collagen Content | +2.1% | -8.2% | -8.7% |
| Liver Stiffness Measurement | |||
| ≥15% Reduction in Liver Stiffness (MRE) | 0% (0/7) | 32% (7/22) | 20% (5/25) |
| Serum Biomarkers | |||
| Improvement in markers of apoptosis and necrosis | Not specified | Associated with fibrosis improvement | Associated with fibrosis improvement |
It is important to note that in the larger Phase 3 STELLAR trials, the rates of fibrosis improvement with this compound were not significantly different from placebo in patients with more advanced (bridging fibrosis, F3) or compensated cirrhosis (F4) due to NASH.[4][5][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action in inhibiting the ASK1/MAPK pathway.
Caption: Workflow of the Phase 2 clinical trial for this compound in NASH.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's anti-fibrotic effects are provided below.
Histological Assessment of Liver Fibrosis (NASH CRN Scoring)
The NASH Clinical Research Network (CRN) histological scoring system is a semi-quantitative method used to assess the full spectrum of Nonalcoholic Fatty Liver Disease (NAFLD).
-
Tissue Preparation: Liver biopsy specimens are fixed in 10% neutral buffered formalin and embedded in paraffin. Sections of 4-5 µm thickness are cut and stained with Hematoxylin and Eosin (H&E) and a connective tissue stain such as Masson's trichrome.
-
Fibrosis Staging: An expert pathologist, blinded to the treatment allocation, evaluates the slides. Fibrosis is staged on a scale of 0 to 4.[10][11]
-
Stage 0: No fibrosis.
-
Stage 1: Perisinusoidal or periportal fibrosis. This is further subdivided:
-
1a: Mild, zone 3, perisinusoidal fibrosis.
-
1b: Moderate, zone 3, perisinusoidal fibrosis.
-
1c: Portal/periportal fibrosis only.
-
-
Stage 2: Perisinusoidal and portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
-
-
NAFLD Activity Score (NAS): The NAS is calculated as the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). While not a direct measure of fibrosis, it provides context on the overall disease activity.[10][12]
Quantification of Hepatic Collagen (Picro-Sirius Red Staining)
Picro-Sirius Red (PSR) staining is used for the visualization and quantification of collagen fibers in tissue sections.
-
Deparaffinization and Rehydration: Paraffin-embedded liver tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to distilled water.
-
Staining: The slides are incubated in a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes. This allows the dye molecules to align with the long axis of collagen fibers.
-
Rinsing and Dehydration: Slides are briefly rinsed in two changes of acidified water (e.g., 0.5% acetic acid), followed by dehydration in three changes of 100% ethanol.
-
Clearing and Mounting: The sections are cleared in xylene and mounted with a synthetic resin.
-
Quantification: The stained slides are digitized using a slide scanner. Image analysis software (e.g., ImageJ) is used to quantify the collagen content. The red-stained area is measured and expressed as a percentage of the total tissue area. Under polarized light, type I collagen appears as yellow-orange birefringent fibers, while type III collagen appears green.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
Immunohistochemistry (IHC) for α-SMA is used to identify activated hepatic stellate cells, which are the primary source of extracellular matrix in liver fibrosis.
-
Antigen Retrieval: Deparaffinized and rehydrated tissue sections undergo antigen retrieval, typically by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary monoclonal antibody specific for α-SMA.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, then dehydrated, cleared, and mounted.
-
Analysis: The area of positive α-SMA staining is quantified using image analysis software and expressed as a percentage of the total tissue area.
Liver Stiffness Measurement by Magnetic Resonance Elastography (MRE)
MRE is a non-invasive imaging technique that measures the stiffness of liver tissue, which correlates with the degree of fibrosis.
-
Patient Preparation: Patients are required to fast for at least 4 hours before the scan to minimize variations in liver stiffness due to food intake.
-
Shear Wave Generation: A passive driver is placed on the patient's right upper abdomen over the liver. This driver is connected to an active driver outside the MRI scanner room, which generates low-frequency (typically 60 Hz) mechanical waves (shear waves).
-
Image Acquisition: As the shear waves propagate through the liver, a specialized phase-contrast MRI sequence is used to capture images of the wave propagation. This sequence is synchronized with the mechanical waves.
-
Data Processing: An inversion algorithm processes the wave images to generate a quantitative map of tissue stiffness, called an elastogram. The stiffness is typically measured in kilopascals (kPa).
-
Interpretation: Regions of interest (ROIs) are drawn on the elastogram, avoiding large blood vessels, to obtain an average liver stiffness value. Higher stiffness values are indicative of more advanced fibrosis.[4][13]
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. Picrosirius red stain and collagen quantification [bio-protocol.org]
- 4. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 7. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]
- 8. med.emory.edu [med.emory.edu]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.ymaws.com [cdn.ymaws.com]
A Comparative Analysis of Selonsertib and Simtuzumab in Phase 2 Trials for Nonalcoholic Steatohepatitis (NASH)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phase 2 clinical trial outcomes for selonsertib and simtuzumab in the treatment of Nonalcoholic Steatohepatitis (NASH). The following sections detail the experimental protocols, present comparative efficacy and safety data, and illustrate the distinct mechanisms of action of these two investigational agents.
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has led to the investigation of various therapeutic targets. This guide focuses on two such agents: this compound, an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), and simtuzumab, a monoclonal antibody targeting Lysyl Oxidase-Like 2 (LOXL2).
Comparative Analysis of Phase 2 Trial Outcomes
The phase 2 clinical trial data for this compound and simtuzumab revealed divergent outcomes, with this compound demonstrating anti-fibrotic effects while simtuzumab failed to show efficacy compared to placebo.
Efficacy Data
This compound was evaluated in a phase 2, open-label study (GS-US-384-1497) involving patients with NASH and stage F2-F3 fibrosis.[1][2][3][4][5] The results, summarized below, indicated a dose-dependent improvement in liver fibrosis after 24 weeks of treatment.[1][2]
Simtuzumab was assessed in two larger, phase 2b, double-blind, placebo-controlled trials in patients with bridging fibrosis (F3) (NCT01672866) and compensated cirrhosis (F4) (NCT01672879).[6][7][8][9] These trials were terminated after 96 weeks due to a lack of efficacy, as simtuzumab did not significantly improve key endpoints compared to placebo.[7]
| Efficacy Endpoint | This compound (18 mg)[2] | This compound (6 mg)[2] | Simtuzumab (125 mg)[2] | Simtuzumab (75 mg & 125 mg) vs. Placebo (F3 Trial)[7] | Simtuzumab (200 mg & 700 mg) vs. Placebo (F4 Trial)[7] |
| Fibrosis Improvement (≥1 stage) | 43% | 30% | 20% | No significant difference | Not Applicable |
| Progression to Cirrhosis | 3% | 7% | 20% | No significant difference | Not Applicable |
| Change in Hepatic Collagen Content | Not a primary endpoint | Not a primary endpoint | Not a primary endpoint | No statistically significant difference | Not Applicable |
| Change in Hepatic Venous Pressure Gradient (HVPG) | Not Applicable | Not Applicable | Not Applicable | Not Applicable | No statistically significant difference |
Safety and Tolerability
Both this compound and simtuzumab were generally well-tolerated in their respective phase 2 trials.
| Adverse Events | This compound[1] | Simtuzumab[7] |
| Most Common | Headache, nausea, sinusitis | Rates of adverse events were similar among treatment and placebo groups. |
| Serious Adverse Events | No dose-related increase in serious adverse events. | Not specified as different from placebo. |
Experimental Protocols
The phase 2 trials for this compound and simtuzumab differed significantly in their design, patient populations, and primary objectives.
| Trial Parameter | This compound (GS-US-384-1497)[1][2][3][4][5] | Simtuzumab (NCT01672866 & NCT01672879)[6][7][8][10] |
| Study Design | Phase 2, randomized, open-label | Two Phase 2b, randomized, double-blind, placebo-controlled |
| Patient Population | 72 patients with NASH and F2-F3 fibrosis | F3 Trial: 219 patients with bridging fibrosis. F4 Trial: 258 patients with compensated cirrhosis. |
| Treatment Arms | This compound 6 mg, this compound 18 mg, this compound 6 mg + Simtuzumab 125 mg, this compound 18 mg + Simtuzumab 125 mg, Simtuzumab 125 mg alone | F3 Trial: Simtuzumab 75 mg, Simtuzumab 125 mg, Placebo. F4 Trial: Simtuzumab 200 mg, Simtuzumab 700 mg, Placebo. |
| Treatment Duration | 24 weeks | 96 weeks (studies were stopped due to lack of efficacy) |
| Primary Endpoints | Safety, tolerability, and efficacy (including fibrosis improvement) | F3 Trial: Change in hepatic collagen content. F4 Trial: Change in hepatic venous pressure gradient (HVPG). |
| Key Assessments | Liver biopsy, Magnetic Resonance Elastography (MRE), MRI-Proton Density Fat Fraction (PDFF) | Liver biopsy, hepatic collagen content, HVPG |
Mechanisms of Action and Signaling Pathways
This compound and simtuzumab target distinct pathways involved in the pathogenesis of NASH-related fibrosis.
This compound: ASK1 Inhibition
This compound is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[10] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various stress signals, including oxidative stress, which is implicated in NASH.[11][12] Activation of ASK1 leads to the phosphorylation of downstream kinases p38 and JNK, promoting inflammation, apoptosis, and fibrosis.[11][12] By inhibiting ASK1, this compound aims to reduce these pathological processes.[11]
Simtuzumab: LOXL2 Inhibition
Simtuzumab is a humanized monoclonal antibody that targets Lysyl Oxidase-Like 2 (LOXL2), an enzyme that plays a crucial role in the cross-linking of collagen and elastin fibers in the extracellular matrix.[13] This cross-linking process contributes to the stiffening and stabilization of the fibrotic scar tissue in the liver.[14][15] By inhibiting LOXL2, simtuzumab was hypothesized to prevent the maturation of collagen fibers and thereby halt or reverse fibrosis.[13][14][15]
Experimental Workflow
The general workflow for the phase 2 clinical trials of both this compound and simtuzumab followed a standard sequence from patient screening to data analysis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. gilead.com [gilead.com]
- 3. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Simtuzumab (GS-6624) in Treatment of Advanced Liver Fibrosis But Not Cirrhosis Secondary to NASH | Columbia University Department of Surgery [columbiasurgery.org]
- 7. Simtuzumab Is Ineffective for Patients With Bridging Fibrosis or Compensated Cirrhosis Caused by Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Simtuzumab (GS-6624) in the Treatment of Cirrhosis Due to NASH | Columbia University Department of Surgery [columbiasurgery.org]
- 11. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 14. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal | Gut [gut.bmj.com]
- 15. LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Selonsertib's Phase 2 Fibrosis Improvement: A Comparative Guide to Methodologies and Alternatives
In the landscape of nonalcoholic steatohepatitis (NASH) therapeutics, the Phase 2 trial of the ASK1 inhibitor Selonsertib garnered significant attention for its promising results in fibrosis improvement. This guide provides a detailed comparison of this compound's Phase 2 outcomes with a prominent alternative, Resmetirom, and outlines the key experimental protocols essential for replicating and comparing such fibrosis studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of liver fibrosis.
Comparative Efficacy in Fibrosis Improvement
The following table summarizes the key fibrosis improvement results from this compound's Phase 2 trial and compares them with the Phase 3 results for Resmetirom, a thyroid hormone receptor-β selective agonist. While this compound's later Phase 3 trials (STELLAR-3 and STELLAR-4) did not meet their primary endpoints, its Phase 2 data remains a critical benchmark for early-stage anti-fibrotic drug development.[1][2] Resmetirom, on the other hand, has shown positive results in its Phase 3 trial, leading to its recent regulatory approvals.
| Parameter | This compound (Phase 2) | Resmetirom (MAESTRO-NASH, Phase 3) |
| Drug Target | Apoptosis Signal-regulating Kinase 1 (ASK1) | Thyroid Hormone Receptor-β (THR-β) |
| Patient Population | NASH with Stage 2-3 Fibrosis | NASH with Stage 2-3 Fibrosis |
| Treatment Duration | 24 Weeks | 52 Weeks |
| Dosage(s) | 6 mg and 18 mg daily | 80 mg and 100 mg daily |
| Fibrosis Improvement (≥1 stage reduction) | 18 mg: 43% of patients6 mg: 30% of patients | 100 mg: 25.9% of patients80 mg: 24.2% of patients |
| Placebo Response | 20% (Simtuzumab-alone group)[3] | 14.2% of patients |
Note: The this compound Phase 2 trial initially included combinations with simtuzumab, but due to the latter's lack of efficacy, the this compound groups were pooled for analysis.[3][4] The placebo response rate is from the simtuzumab-alone arm of the same study.[3]
Experimental Protocols
Accurate and reproducible assessment of liver fibrosis is paramount in clinical trials for NASH. The following are detailed methodologies for the key experiments utilized in the evaluation of this compound and other anti-fibrotic agents.
Liver Biopsy and Histological Assessment: NASH CRN Scoring System
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and associated fibrosis. The NASH Clinical Research Network (CRN) Histologic Scoring System is a widely adopted semi-quantitative method for this purpose.
Methodology:
-
Biopsy Acquisition: A percutaneous liver biopsy is performed to obtain a tissue sample of adequate length (typically >15 mm) for accurate assessment.
-
Tissue Processing: The liver tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are then stained with hematoxylin and eosin (H&E) for general morphology and a connective tissue stain, most commonly Masson's trichrome, to visualize collagen and stage fibrosis.
-
Pathological Evaluation: A trained pathologist, blinded to the clinical and treatment data, evaluates the slides.
-
NASH CRN Fibrosis Staging: The degree of fibrosis is staged on a 5-point scale:
-
Stage 0: No fibrosis.
-
Stage 1: Perisinusoidal or periportal fibrosis.
-
Stage 1a: Mild, zone 3, perisinusoidal fibrosis.
-
Stage 1b: Moderate, zone 3, perisinusoidal fibrosis.
-
Stage 1c: Portal/periportal fibrosis only.
-
-
Stage 2: Perisinusoidal and portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
-
-
NAFLD Activity Score (NAS): In addition to fibrosis, the NAS is calculated as the unweighted sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A NAS of 5 or higher is often used as an entry criterion for NASH clinical trials.
Magnetic Resonance Elastography (MRE) for Liver Stiffness
MRE is a non-invasive imaging technique that measures the stiffness of liver tissue, which correlates with the degree of fibrosis.
Methodology:
-
Patient Preparation: Patients are required to fast for at least 4 hours prior to the exam to minimize variations in liver stiffness due to food intake.
-
MRE Hardware: The MRE system consists of an active driver that generates low-frequency (typically 60 Hz) mechanical waves, and a passive driver that is placed on the patient's right upper abdomen over the liver.
-
Image Acquisition:
-
The patient lies supine in the MRI scanner.
-
The passive driver is positioned on the patient's chest/abdomen.
-
A standard torso phased-array coil is used for signal reception.
-
A 2D gradient-recalled echo (GRE) MRE sequence is performed.
-
Shear waves are generated and propagate through the liver. The MRI scanner captures images of these waves.
-
Multiple axial slices (usually four) of the liver are acquired during breath-holds to minimize motion artifacts.
-
-
Data Analysis:
-
Specialized software is used to process the wave images and generate quantitative maps of tissue stiffness, called elastograms.
-
The stiffness is measured in kilopascals (kPa).
-
Regions of interest (ROIs) are drawn on the elastograms, avoiding large blood vessels and the edges of the liver, to calculate the mean liver stiffness.
-
MRI-Proton Density Fat Fraction (MRI-PDFF) for Liver Fat Quantification
MRI-PDFF is a non-invasive and quantitative biomarker for assessing hepatic steatosis (liver fat).
Methodology:
-
Image Acquisition:
-
The patient is positioned in the MRI scanner.
-
A specialized multi-echo gradient-echo MRI sequence is used to acquire images of the liver.
-
This sequence acquires data at multiple echo times, which allows for the separation of the signals from water and fat protons.
-
-
Data Analysis:
-
Complex signal-processing algorithms are applied to the acquired data to account for confounding factors such as T1 bias and T2* decay.
-
This processing generates a PDFF map, where each pixel represents the percentage of mobile protons attributable to triglycerides.
-
The PDFF is calculated as the ratio of the density of mobile protons from triglycerides to the total density of mobile protons from both triglycerides and water.
-
Regions of interest (ROIs) are drawn on the PDFF maps, typically in multiple locations throughout the liver, to obtain an average PDFF value for the entire organ.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved in fibrosis research, the following diagrams are provided.
References
- 1. cdn0.scrvt.com [cdn0.scrvt.com]
- 2. charterradiology.com [charterradiology.com]
- 3. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetic Resonance Elastography of Liver: Technique, Analysis and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selonsertib, Cenicriviroc, and Elafibranor for the Treatment of Liver Fibrosis
An objective guide for researchers and drug development professionals on the clinical performance and mechanistic approaches of three distinct therapeutic agents for hepatic fibrosis.
This guide provides a detailed comparison of Selonsertib, Cenicriviroc, and Elafibranor, three investigational drugs that have been evaluated for the treatment of liver fibrosis, primarily in the context of nonalcoholic steatohepatitis (NASH). The information presented herein is based on available clinical trial data and preclinical research, aimed at providing a clear and objective overview for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The therapeutic strategies of this compound, Cenicriviroc, and Elafibranor are rooted in distinct biological pathways implicated in the progression of liver fibrosis.
-
This compound is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[1][2] ASK1 is activated by oxidative stress and plays a crucial role in promoting inflammation, apoptosis, and fibrosis through the mitogen-activated protein kinase (MAPK) pathway, specifically via p38 and c-Jun N-terminal kinase (JNK).[1][3][4] By inhibiting ASK1, this compound aims to reduce hepatocyte injury, inflammation, and the subsequent fibrogenic response.[1][2] Preclinical studies have shown that this compound can suppress the proliferation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and reduce the deposition of extracellular matrix components.[1][3]
-
Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[5][6] These receptors are expressed on various immune cells, including monocytes and Kupffer cells, and are involved in their recruitment to the site of liver injury.[7][8] By blocking CCR2 and CCR5, Cenicriviroc is designed to inhibit the infiltration of inflammatory monocytes and macrophages, thereby reducing hepatic inflammation.[8][9] Furthermore, CCR5 is expressed on activated HSCs, and its antagonism by Cenicriviroc may directly impair their profibrotic activities.[9][10]
-
Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[11][12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[11] Activation of PPARα enhances fatty acid oxidation in the liver, which helps to reduce hepatic fat accumulation (steatosis).[11][13] PPARδ activation improves insulin sensitivity and has anti-inflammatory effects.[11][14] Through this dual agonism, Elafibranor addresses multiple facets of NASH pathology, including steatosis, inflammation, and downstream fibrosis.[11][12]
Signaling Pathway Diagrams
Clinical Trial Performance on Fibrosis
The efficacy of these drugs in improving liver fibrosis has been evaluated in several key clinical trials. The primary endpoint for fibrosis improvement in these studies was typically a decrease of at least one stage in the NASH Clinical Research Network (CRN) fibrosis score without worsening of steatohepatitis.
| Drug (Trial) | Patient Population (Fibrosis Stage) | Dosage(s) | Treatment Duration | Primary Endpoint Met? | Fibrosis Improvement (Drug vs. Placebo) | Reference(s) |
| This compound (STELLAR-3) | NASH with Bridging Fibrosis (F3) | 6 mg, 18 mg daily | 48 weeks | No | 12% (6mg), 10% (18mg) vs. 13% | [2][15][16] |
| This compound (STELLAR-4) | NASH with Compensated Cirrhosis (F4) | 6 mg, 18 mg daily | 48 weeks | No | 13% (6mg), 14% (18mg) vs. 13% | [2][15][17] |
| Cenicriviroc (CENTAUR - Year 1) | NASH with Fibrosis (F1-F3) | 150 mg daily | 1 year | No (Primary endpoint was NAS improvement) | 20% vs. 10% (Secondary Endpoint) | [5][18] |
| Elafibranor (RESOLVE-IT - Interim) | NASH with Fibrosis | 120 mg daily | 72 weeks | No | No significant difference vs. placebo | [19][20] |
Summary of Clinical Findings:
-
This compound: The Phase 3 STELLAR-3 and STELLAR-4 trials, which evaluated this compound in patients with advanced fibrosis (F3) and cirrhosis (F4) respectively, did not meet their primary endpoint of fibrosis improvement at 48 weeks.[2][15] The proportion of patients achieving at least a one-stage improvement in fibrosis was not significantly different between the this compound and placebo groups.[2][15][16]
-
Cenicriviroc: In the Phase 2b CENTAUR study, while the primary endpoint of a ≥2-point improvement in the NAFLD Activity Score (NAS) was not met, a key secondary endpoint showed that twice as many patients treated with Cenicriviroc (20%) achieved an improvement in fibrosis by at least one stage without worsening of steatohepatitis compared to placebo (10%) after one year.[5][18] The antifibrotic effect of Cenicriviroc was more pronounced in patients with more advanced disease.[18]
-
Elafibranor: An interim analysis of the Phase 3 RESOLVE-IT trial showed that Elafibranor did not achieve a statistically significant effect on the primary endpoint of NASH resolution without worsening of fibrosis.[19][20] Consequently, the development of Elafibranor for NASH was discontinued due to a lack of efficacy.[19]
Experimental Protocols
The clinical trials for these three agents shared some common design elements, reflecting the standards for NASH fibrosis studies. However, there were specific differences in their methodologies.
Key Methodological Aspects:
-
Patient Population: All three drug development programs targeted patients with biopsy-confirmed NASH and varying stages of liver fibrosis.[6][15][19] The STELLAR trials for this compound specifically enrolled patients with advanced fibrosis (F3) or cirrhosis (F4).[2][15] The CENTAUR trial for Cenicriviroc included patients with fibrosis stages F1-F3.[5][6] The RESOLVE-IT trial for Elafibranor also enrolled patients with NASH and fibrosis.[19][21]
-
Study Design: The pivotal trials for all three drugs were randomized, double-blind, and placebo-controlled, which is the gold standard for clinical research.[6][15][21][22]
-
Primary Endpoint: A common primary endpoint was the histological improvement of fibrosis by at least one stage without the worsening of NASH, as assessed by liver biopsy.[15][22] In some cases, as with the CENTAUR trial, the primary endpoint focused on the improvement of the NAFLD Activity Score (NAS), with fibrosis improvement as a key secondary endpoint.[5][6]
-
Treatment Duration: The primary analysis for these trials was typically conducted after a treatment period ranging from 48 to 72 weeks.[15][19] Longer-term follow-up was also planned to assess clinical outcomes.[21][22]
-
Histological Assessment: Liver biopsies were performed at baseline and at the end of the treatment period to evaluate changes in fibrosis and other features of NASH.[6][15] The NASH CRN scoring system was the standard for this histological assessment.[15][23]
Conclusion
Based on the available Phase 3 clinical trial data, this compound and Elafibranor did not demonstrate a significant antifibrotic effect as monotherapies in patients with NASH.[15][19] Cenicriviroc showed a potential antifibrotic benefit in a Phase 2b study, particularly in patients with more advanced disease, although the primary endpoint of that study was not met.[5][18] The distinct mechanisms of action of these three drugs highlight the complexity of liver fibrosis and the various therapeutic avenues being explored. The outcomes of these trials underscore the challenges in developing effective treatments for NASH and fibrosis and provide valuable insights for future research and clinical trial design in this field.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 6. Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: CENTAUR Phase 2b study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Elafibranor? [synapse.patsnap.com]
- 12. What is the therapeutic class of Elafibranor? [synapse.patsnap.com]
- 13. Elafibranor: A promising treatment for alcoholic liver disease, metabolic-associated fatty liver disease, and cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elafibranor: A promising therapeutic approach for liver fibrosis and gut barrier dysfunction in alcohol-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharmadive.com [biopharmadive.com]
- 17. gilead.com [gilead.com]
- 18. providence.elsevierpure.com [providence.elsevierpure.com]
- 19. An Open Label, Randomized, Multicenter Study of Elafibranor in Children with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging therapies for the treatment of nonalcoholic steatohepatitis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Selonsertib in NASH: A Comparative Analysis of its Impact on Apoptotic Biomarkers and Liver Histology
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Selonsertib's Efficacy Profile in Nonalcoholic Steatohepatitis (NASH)
This compound, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has been investigated for its potential to modify the course of nonalcoholic steatohepatitis (NASH), a chronic liver disease characterized by inflammation and fibrosis. This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, focusing on its impact on the key apoptotic biomarker, cytokeratin-18 (CK-18), and corresponding histological changes in the liver.
Quantitative Data Summary
The following tables summarize the key efficacy data from the phase 2 clinical trial of this compound in patients with NASH and moderate-to-severe fibrosis (F2-F3). For comparison, data from trials of other notable NASH drug candidates are also presented.
Table 1: Comparison of Histological Improvement in Liver Fibrosis
| Treatment | Trial Name | Patient Population | Dosage | Treatment Duration | Percentage of Patients with ≥1-Stage Improvement in Fibrosis (without worsening of NASH) |
| This compound | Phase 2 | NASH with F2-F3 Fibrosis | 18 mg | 24 Weeks | 43%[1][2] |
| 6 mg | 24 Weeks | 30%[1][2] | |||
| Simtuzumab (Comparator) | Phase 2 | NASH with F2-F3 Fibrosis | 125 mg | 24 Weeks | 20%[1][2] |
| Obeticholic Acid | REGENERATE | NASH with F2-F3 Fibrosis | 25 mg | 18 Months | 22.4% |
| Elafibranor | RESOLVE-IT | NASH with F2-F3 Fibrosis | 120 mg | 72 Weeks | 24.5% |
| Resmetirom | MAESTRO-NASH | NASH with F2-F3 Fibrosis | 100 mg | 52 Weeks | 25.9% |
| 80 mg | 52 Weeks | 24.2% | |||
| Lanifibranor | NATIVE | NASH with F2-F3 Fibrosis | 1200 mg | 24 Weeks | 42% |
| 800 mg | 24 Weeks | 28% | |||
| Aramchol | ARREST | NASH with F2-F3 Fibrosis | 600 mg | 52 Weeks | 29.5% |
Table 2: Impact on Serum Biomarker CK-18 (Apoptosis and Necrosis)
| Treatment | Trial Name | Patient Population | Dosage | Treatment Duration | Median Change from Baseline in CK-18 M30 (Apoptosis) | Median Change from Baseline in CK-18 M65 (Apoptosis + Necrosis) |
| This compound | Phase 2 | NASH with F2-F3 Fibrosis | 18 mg | 24 Weeks | -31% | -44% |
| 6 mg | 24 Weeks | -6% | -35% | |||
| Simtuzumab (Comparator) | Phase 2 | NASH with F2-F3 Fibrosis | 125 mg | 24 Weeks | +22% | -4% |
| Other NASH Drugs | - | - | - | - | Data not consistently reported in publicly available trial results. | Data not consistently reported in publicly available trial results. |
Note: Direct head-to-head trials are limited, and cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and duration of treatment.
Experimental Protocols
This compound Phase 2 Trial Methodology
A multicenter, open-label, randomized phase 2 trial was conducted to evaluate the safety and efficacy of this compound in patients with NASH and significant fibrosis.[1][2]
-
Patient Population: The study enrolled 72 patients with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥5 and liver fibrosis stage F2 or F3, as determined by the NASH Clinical Research Network (CRN) scoring system.[1]
-
Treatment Arms: Patients were randomized to receive one of the following treatments for 24 weeks:
-
This compound 18 mg orally once daily
-
This compound 6 mg orally once daily
-
This compound 18 mg in combination with simtuzumab 125 mg subcutaneously once weekly
-
This compound 6 mg in combination with simtuzumab 125 mg subcutaneously once weekly
-
Simtuzumab 125 mg subcutaneously once weekly alone[3]
-
-
Assessments:
-
Liver Biopsy: Liver biopsies were performed at baseline and at week 24 to assess histological changes. The biopsies were scored centrally by a pathologist blinded to treatment assignment using the NASH CRN scoring system.
-
Biomarker Analysis: Serum levels of CK-18 M30 and M65 fragments were measured at baseline and at various time points throughout the study using specific enzyme-linked immunosorbent assays (ELISAs).
-
Measurement of CK-18 (M30 and M65)
The levels of circulating CK-18 fragments are measured using specific ELISA kits:
-
M30 Apoptosense® ELISA: This assay specifically detects caspase-cleaved CK-18, a marker of apoptosis. The assay utilizes a monoclonal antibody that recognizes a neo-epitope on CK-18 that is exposed following caspase cleavage.
-
M65 EpiDeath® ELISA: This assay measures total soluble CK-18, including both the full-length protein released during necrosis and the caspase-cleaved fragments from apoptosis.
The combination of these two assays allows for the differentiation between apoptosis and necrosis as modes of hepatocyte death.
Histological Assessment: NASH CRN Scoring System
The Nonalcoholic Steatohepatitis Clinical Research Network (NASH CRN) developed a semi-quantitative scoring system to evaluate the full spectrum of histological features of NAFLD.
-
NAFLD Activity Score (NAS): This is a composite score of the three main features of NASH:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 20x field.
-
Hepatocyte Ballooning (0-2): A measure of hepatocyte injury. A NAS of ≥5 is often used as a diagnostic criterion for definite NASH.
-
-
Fibrosis Staging (0-4): This component scores the extent and location of fibrosis, ranging from no fibrosis (Stage 0) to cirrhosis (Stage 4).
Visualizing the Science
The following diagrams illustrate the key pathways and processes involved in the action and evaluation of this compound.
This compound's Mechanism of Action
Experimental Workflow of a NASH Clinical Trial
References
- 1. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gilead.com [gilead.com]
Comparative Analysis of Selonsertib Efficacy in F3 vs. F4 NASH Patients: A Review of the STELLAR Clinical Trials
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of Selonsertib, a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), in patients with nonalcoholic steatohepatitis (NASH) and bridging fibrosis (F3) versus those with compensated cirrhosis (F4). The analysis is based on the results of the two pivotal Phase 3 clinical trials, STELLAR-3 and STELLAR-4.
This compound was investigated as a potential therapy for NASH due to the role of its target, ASK1, in promoting inflammation, apoptosis, and fibrosis in response to oxidative stress.[1][2][3] The STELLAR trials were designed to evaluate whether inhibiting this pathway could reverse fibrosis in patients with advanced disease.
Experimental Protocols: STELLAR-3 & STELLAR-4 Trials
The STELLAR-3 and STELLAR-4 trials were two randomized, double-blind, placebo-controlled Phase 3 studies designed to assess the efficacy and safety of this compound.[4][5][6]
Study Design:
-
STELLAR-3: Enrolled patients with NASH and bridging fibrosis (F3).[4][7]
-
STELLAR-4: Enrolled patients with NASH and compensated cirrhosis (F4).[1][4]
Patient Population: Eligible participants were adults aged 18 to 70 years with a liver biopsy-confirmed diagnosis of NASH and either F3 (STELLAR-3) or F4 (STELLAR-4) fibrosis, according to the NASH Clinical Research Network (CRN) Histologic Scoring System.[1][4][8]
Treatment Arms: In both trials, patients were randomized in a 2:2:1 ratio to receive one of the following treatments orally, once daily, for 48 weeks:
Primary Efficacy Endpoint: The primary endpoint for both studies was the proportion of patients who achieved at least a one-stage improvement in liver fibrosis without worsening of NASH at week 48.[4][5][6] Worsening of NASH was defined as an increase of at least one point in hepatocellular ballooning or lobular inflammation based on the NAFLD Activity Score (NAS).[9]
Histological Assessment: Liver biopsies were performed at screening and at week 48. The fibrosis stage was evaluated centrally by pathologists blinded to the treatment allocation, using the NASH CRN classification system, which stages fibrosis on a scale from 0 (none) to 4 (cirrhosis).[4][10][11]
Data Presentation: Efficacy Outcomes
The quantitative outcomes for the primary endpoint in both the STELLAR-3 and STELLAR-4 trials are summarized below.
Table 1: Efficacy of this compound in F3 NASH Patients (STELLAR-3)
| Treatment Arm | Number of Patients (n) | Patients Achieving Primary Endpoint (%) | p-value (vs. Placebo) |
|---|---|---|---|
| This compound 18 mg | 322 | 9.3% | 0.42 |
| This compound 6 mg | 321 | 12.1% | 0.93 |
| Placebo | 159 | 13.2% | - |
Data sourced from Gilead's Phase 3 STELLAR-3 study announcement.[7] Another publication reports slightly different percentages: 10% for 18mg, 12% for 6mg, and 13% for placebo, with similar non-significant p-values.[4][6]
Table 2: Efficacy of this compound in F4 NASH Patients (STELLAR-4)
| Treatment Arm | Number of Patients (n) | Patients Achieving Primary Endpoint (%) | p-value (vs. Placebo) |
|---|---|---|---|
| This compound 18 mg | 354 | 14.4% | 0.56 |
| This compound 6 mg | 351 | 12.5% | 1.00 |
| Placebo | 172 | 12.8% | - |
Data sourced from Gilead's Phase 3 STELLAR-4 study announcement.[1][12]
Visualizations: Signaling Pathway and Trial Workflow
The following diagrams illustrate the targeted biological pathway and the structure of the clinical trials.
References
- 1. gilead.com [gilead.com]
- 2. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. gilead.com [gilead.com]
- 8. The ASK1 inhibitor this compound in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 12. Gilead’s this compound fails in Phase III STELLAR-4study for NASH [clinicaltrialsarena.com]
Evaluating Selonsertib's Effect on Gene Expression of Profibrotic Factors: A Comparative Guide
Introduction
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a common pathway for most chronic liver diseases, potentially progressing to cirrhosis and liver failure. A key process in fibrosis development is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and significantly ramp up the production of profibrotic factors. Gene expression analysis is a critical tool for understanding the molecular mechanisms driving fibrosis and for evaluating the efficacy of new therapeutic agents.
This guide provides a comparative overview of Selonsertib, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), and its effects on the gene expression of crucial profibrotic factors. We will compare its performance with other investigational antifibrotic agents, Cenicriviroc and Emricasan, supported by experimental data and detailed methodologies.
Mechanism of Action: this compound and the ASK1 Pathway
This compound is an inhibitor of ASK1, a key enzyme in a signaling cascade that responds to cellular stress, such as oxidative stress.[1][2][3][4] Activation of ASK1 leads to the phosphorylation and activation of downstream kinases p38 and c-Jun N-terminal kinase (JNK).[1][2][3][4] This signaling pathway promotes inflammation and fibrosis.[1][5] By inhibiting ASK1, this compound aims to block these downstream effects, thereby reducing the expression of genes involved in fibrosis and inflammation.[1][2][3][4]
Comparative Analysis of Antifibrotic Agents
This section compares the effects of this compound with two other compounds, Cenicriviroc (a CCR2/CCR5 antagonist) and Emricasan (a pan-caspase inhibitor), on the gene expression of key profibrotic markers.
Quantitative Data on Gene Expression
The following table summarizes the reported effects of each compound on the messenger RNA (mRNA) expression of key genes involved in fibrosis.
| Compound | Target Gene(s) | Model | Reported Effect on Gene Expression | Reference |
| This compound | COL1A1 (Collagen Type I), ACTA2 (α-SMA), Fibronectin | Rat model of DMN-induced liver fibrosis; Human Hepatic Stellate Cells (HSCs) | Significant reduction in expression.[1][2][3][4] | [1][2][3][4] |
| TIMP1, DDR2 | Mouse model of Angiotensin II-induced cardiac fibrosis | Significant inhibition of Ang II-induced increase.[6] | [6] | |
| Cenicriviroc | COL1A1 | Mouse model of diet-induced NASH | Significant reduction in expression, paralleling lower hydroxyproline levels.[7] | [7] |
| Emricasan | COL1A1 (Collagen 1α) | Rat model of CCl4-induced cirrhosis | Significant reduction in expression.[8] | [8] |
| Profibrogenic Cytokines | Mouse model of high-fat diet-induced NASH | Marked reduction in expression.[9][10] | [9][10] |
Note: Direct quantitative comparison (e.g., fold change) is challenging due to variations in experimental models, treatment duration, and analytical methods across different studies.
Experimental Methodologies
The reliability of gene expression data is intrinsically linked to the experimental protocol. Below are representative methodologies used in the cited studies for evaluating these compounds.
General Experimental Workflow for Gene Expression Analysis
A typical workflow involves treating an in vivo (animal model) or in vitro (cell culture) system, followed by RNA extraction and quantification via quantitative Polymerase Chain Reaction (qPCR).
References
- 1. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of Selonsertib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Selonsertib is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
This compound is identified as a health hazard that may cause organ damage through prolonged or repeated exposure.[1] Therefore, meticulous adherence to disposal protocols is critical. The primary principle is to manage this compound as a hazardous chemical waste and prevent its release into the environment.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the critical data related to this compound's hazards and disposal requirements.
| Parameter | Information | Source |
| Hazard Classification | GHS08 Health hazard: Specific target organ toxicity (repeated exposure) | [1] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | [1] |
| Disposal Recommendation | Dispose of contaminated material as hazardous waste. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated labware.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible, and sealable hazardous waste container.
-
Contaminated Labware: Items such as gloves, absorbent paper, and plasticware that have come into direct contact with this compound should be considered contaminated. These items must be collected separately from regular laboratory trash. Double-bagging in clear plastic bags is recommended to allow for visual inspection by waste management personnel.
2. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents and their approximate percentages.
-
The date the container was first used for waste accumulation.
-
The name of the principal investigator or laboratory contact.
-
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure that the storage area is well-ventilated.
-
Keep waste containers sealed except when adding waste.
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.
4. Arranging for Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your labeled hazardous waste.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
